TFA-Gly-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,2,2-trifluoroacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO3/c5-4(6,7)3(11)8-1-2(9)10/h1H2,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAXXCBMQJNCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191672 | |
| Record name | N-(Trifluoroacetyl)aminoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383-70-0 | |
| Record name | N-(Trifluoroacetyl)aminoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 383-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Trifluoroacetyl)aminoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoroacetamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to TFA-Gly-OH for Researchers and Drug Development Professionals
Introduction
N-(Trifluoroacetyl)glycine, commonly abbreviated as TFA-Gly-OH, is a synthetic derivative of the amino acid glycine. It is characterized by the presence of a trifluoroacetyl (TFA) group attached to the amino group of glycine. This modification makes this compound a valuable building block in organic and medicinal chemistry, particularly in the field of peptide synthesis and drug design. The trifluoroacetyl group serves as a protective group for the amine functionality, allowing for selective reactions at the carboxylic acid end of the molecule. Its unique properties, conferred by the highly electronegative fluorine atoms, also make it a subject of interest for creating novel therapeutic agents with enhanced stability and bioavailability. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications, and relevant experimental protocols.
Core Properties and Data Presentation
This compound is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[(2,2,2-trifluoroacetyl)amino]acetic acid | [1] |
| Synonyms | N-(Trifluoroacetyl)glycine, 2-(2,2,2-Trifluoroacetamido)acetic acid | [1] |
| CAS Number | 383-70-0 | [1] |
| Molecular Formula | C4H4F3NO3 | [1] |
| Molecular Weight | 171.07 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 117-121 °C | |
| Boiling Point | 291.6 °C | |
| Density | 1.534 g/cm³ | |
| Purity (Typical) | ≥ 99% (by HPLC) |
Table 2: Solubility Profile of this compound and Related Compounds
| Solvent | This compound Solubility | Glycine Solubility | Notes |
| Water | Soluble | High | The trifluoroacetyl group can affect solubility depending on the pH. |
| Methanol | Soluble | Moderate | Glycine solubility decreases with increasing methanol concentration in water-methanol mixtures. |
| Ethanol | Soluble | Low | |
| Dimethylformamide (DMF) | Soluble | Poor | This compound is expected to be soluble due to its use in SPPS, where DMF is a common solvent. |
| Dichloromethane (DCM) | Soluble | Insoluble | Glycine is noted to be insoluble in DCM, while this compound can be used in DCM for certain reactions.[2] |
| N-Methylpyrrolidone (NMP) | Soluble | - | NMP is a common solvent for SPPS and is known to dissolve a wide range of organic compounds.[3] |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are crucial for its effective use in research. Below are key experimental protocols.
Protocol 1: In Situ Synthesis of this compound and its Application in Friedel-Crafts Acylation
This protocol describes the one-pot synthesis of this compound from glycine and its subsequent use as an acylating agent.
Materials:
-
Glycine
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Dichloromethane (DCM)
-
Ferrocene (or other aromatic substrate)
-
Trifluoromethanesulfonic acid (TfOH)
-
Stirring apparatus
-
Anhydrous reaction vessel
Procedure:
-
In an anhydrous reaction vessel, mix 1 mmol of glycine with 2 mmol of trifluoroacetic anhydride.
-
Stir the mixture for 15 minutes under anhydrous conditions. This step protects the amino group of glycine and forms the acyl trifluoroacetate, effectively generating this compound in situ.[2][4]
-
To the mixture, add anhydrous dichloromethane, followed by 1 mmol of ferrocene and 1 mmol of triflic acid (TfOH).[2][4]
-
Stir the reaction mixture for 1 hour at ambient temperature.[2][4]
-
Upon completion, the reaction can be worked up to isolate the N-trifluoroacetyl-protected amidoketone product.[2]
Protocol 2: Incorporation of an Amino Acid into a Peptide Chain using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for coupling an amino acid, which can be adapted for this compound, onto a growing peptide chain on a solid support. This example uses Fmoc-chemistry.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
Resin with a deprotected amino group (e.g., H-Tyr(tBu)-Wang resin)
-
N,N-Dimethylformamide (DMF)
-
Coupling agent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Fritted syringe reaction vessel
-
Shaker/agitator
Procedure:
-
Activation of the Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 0.5 mmol), HBTU (0.49 mmol), and DIPEA (1.0 mmol) in approximately 3 mL of DMF. Allow this activation mixture to pre-activate for 5-10 minutes.[5]
-
Coupling Reaction: Add the activated amino acid solution to the resin which has a free amino group. Agitate the reaction mixture for 1-2 hours at room temperature to allow for the coupling of the new amino acid to the N-terminus of the peptide chain.[5]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (typically 5 times with 5 mL each) to remove any unreacted reagents and byproducts.[5]
-
Confirmation of Coupling (Optional): A Kaiser test can be performed on a small sample of the resin to confirm the absence of free primary amines, indicating a complete coupling reaction.[5]
Protocol 3: Cleavage of the Trifluoroacetyl (TFA) Protecting Group
The TFA group is known to be labile under mild basic conditions, allowing for its selective removal.
Materials:
-
Peptide with an N-terminal TFA-glycine residue
-
Aqueous piperidine solution
-
Reaction vessel
Procedure:
-
Treat the TFA-protected peptide with an aqueous solution of piperidine.
-
The reaction can be carried out at room temperature. The duration may vary depending on the specific peptide sequence, with some reports indicating complete deprotection within 24 hours.[6]
Applications in Research and Drug Development
The primary application of this compound is as a protected amino acid in Solid-Phase Peptide Synthesis (SPPS) . The TFA group effectively masks the N-terminal amine, preventing it from participating in unwanted side reactions during the sequential addition of other amino acids to the growing peptide chain.[7]
In the broader context of drug development , the introduction of a trifluoroacetyl group into a molecule can significantly alter its physicochemical and biological properties. The high electronegativity of the fluorine atoms can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the in vivo half-life of a drug.
-
Modulate Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
-
Influence Binding Affinity: The electronic properties of the trifluoromethyl group can alter the way a molecule interacts with its biological target, potentially leading to increased binding affinity and potency.
While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, the use of trifluoroacetylated building blocks is a common strategy in medicinal chemistry for the development of novel therapeutics, including peptide-based drugs and other small molecules.
Mandatory Visualizations
Diagram 1: Synthesis of this compound
Caption: In situ synthesis of this compound from glycine and trifluoroacetic anhydride.
Diagram 2: Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Conclusion
This compound is a versatile and important reagent for chemical researchers and drug development professionals. Its primary utility as a protected amino acid in peptide synthesis is well-established, and the unique properties conferred by the trifluoroacetyl group offer significant potential for the design of novel therapeutics with improved pharmacological profiles. The experimental protocols and data presented in this guide provide a solid foundation for the effective application of this compound in the laboratory. As the demand for more stable and potent peptide-based drugs continues to grow, the strategic use of building blocks like this compound will remain a key aspect of modern medicinal chemistry.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 383-70-0 | Benchchem [benchchem.com]
An In-depth Technical Guide to N-(Trifluoroacetyl)glycine (TFA-Gly-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Trifluoroacetyl)glycine, commonly abbreviated as TFA-Gly-OH, is a derivative of the amino acid glycine. It is formally the product of the condensation of glycine's amino group with the carboxyl group of trifluoroacetic acid (TFA)[1][2]. This compound serves as a crucial building block and intermediate in various fields, most notably in peptide synthesis and medicinal chemistry. The incorporation of the trifluoroacetyl group provides a means to temporarily protect the N-terminus of glycine during chemical reactions and introduces a trifluoromethyl moiety, a feature known to enhance the metabolic stability and bioavailability of pharmaceutical compounds[3]. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound.
Chemical Structure and Identification
This compound is characterized by a glycine backbone with its amino group acylated by a trifluoroacetyl group. This structure makes it a valuable reagent for introducing both the glycine scaffold and the trifluoroacetyl moiety into target molecules[3].
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 383-70-0 | [1][4][5] |
| Molecular Formula | C₄H₄F₃NO₃ | [1][5] |
| Molecular Weight | 171.07 g/mol | [1][3] |
| IUPAC Name | 2-[(2,2,2-trifluoroacetyl)amino]acetic acid | [2] |
| Synonyms | N-(Trifluoroacetyl)glycine, TFA-Glycine, 2-(2,2,2-Trifluoroacetamido)acetic acid | [1] |
| InChI Key | IFAXXCBMQJNCCF-UHFFFAOYSA-N | [3][4][5] |
| SMILES | C(C(=O)O)NC(=O)C(F)(F)F |[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in various experimental setups.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White solid / crystalline powder | [1] |
| Melting Point | 120-121 °C | [1] |
| Boiling Point | 291.6 °C | [1] |
| Density | 1.534 g/cm³ | [1] |
| Flash Point | 130 °C | [1] |
| pKa (Predicted) | 2.99 ± 0.10 | [1] |
| Solubility | Chloroform, DMSO | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
| logP (Octanol/Water) | -0.250 (Crippen Calculated) | [6] |
| Water Solubility (log₁₀WS) | -0.22 (Crippen Calculated) | [6] |
| Enthalpy of Vaporization | 57.36 kJ/mol (Joback Calculated) | [6] |
| Enthalpy of Fusion | 20.33 kJ/mol (Joback Calculated) |[6] |
Synthesis and Manufacturing
This compound is typically synthesized through the trifluoroacetylation of glycine. A common and effective laboratory-scale method involves the reaction of glycine with an acylating agent like ethyl trifluoroacetate in the presence of a base.
References
- 1. N-(Trifluoroacetyl)glycine | 383-70-0 [chemicalbook.com]
- 2. N-(trifluoroacetyl)aminoacetic acid | C4H4F3NO3 | CID 136227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 383-70-0 | Benchchem [benchchem.com]
- 4. N-Trifluoroacetyl glycine [webbook.nist.gov]
- 5. N-Trifluoroacetyl glycine [webbook.nist.gov]
- 6. N-Trifluoroacetyl glycine (CAS 383-70-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to 2-(2,2,2-Trifluoroacetamido)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2,2,2-Trifluoroacetamido)acetic acid, also known as N-Trifluoroacetylglycine, is a valuable synthetic intermediate with significant applications in medicinal chemistry, peptide synthesis, and agrochemical development. The presence of the trifluoroacetyl group imparts unique properties, including enhanced reactivity, solubility, and lipophilicity, making it a versatile building block for the synthesis of complex molecules and fluorinated drug candidates. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its current and potential applications in scientific research and drug discovery.
Chemical and Physical Properties
2-(2,2,2-Trifluoroacetamido)acetic acid is a white crystalline powder. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₄F₃NO₃ | [1] |
| Molecular Weight | 171.07 g/mol | [1] |
| Melting Point | 120–121 °C | [1] |
| Boiling Point | 291.6 °C | [1] |
| Density | 1.534 g/cm³ | [1] |
| IUPAC Name | 2-[(2,2,2-trifluoroacetyl)amino]acetic acid |
Synthesis of 2-(2,2,2-Trifluoroacetamido)acetic Acid
A common and effective method for the synthesis of 2-(2,2,2-Trifluoroacetamido)acetic acid involves the reaction of glycine with ethyl trifluoroacetate in the presence of a base.
Experimental Protocol
Materials:
-
Glycine
-
Ethyl trifluoroacetate
-
Triethylamine
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure: [2]
-
To a solution of glycine (22 mmol) in methanol (22 mL), add triethylamine (33 mmol, 1.5 eq.).
-
Stir the mixture for 5 minutes at room temperature.
-
Add ethyl trifluoroacetate (29 mmol, 1.3 eq.) to the reaction mixture.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Remove the solvent by rotary evaporation.
-
Dissolve the remaining residue in water (35 mL).
-
Acidify the aqueous solution with concentrated hydrochloric acid (4 mL).
-
Stir the acidified mixture for 15 minutes.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate by rotary evaporation to yield the final product.
-
The product can be further dried under high vacuum.
Synthesis Workflow
Caption: Synthesis workflow for 2-(2,2,2-Trifluoroacetamido)acetic acid.
Applications in Research and Development
2-(2,2,2-Trifluoroacetamido)acetic acid serves as a versatile building block in several areas of chemical and pharmaceutical research.
Peptide Synthesis
The trifluoroacetyl (TFA) group can be used as a protecting group for the amino function of amino acids in peptide synthesis. While not as common as Boc or Fmoc protecting groups, the TFA group offers alternative deprotection conditions. Furthermore, N-trifluoroacetylated amino acids, including N-trifluoroacetylglycine, can be activated and used in peptide coupling reactions. For instance, N-trifluoroacetylglycine thiophenyl ester has been used for the synthesis of the dipeptide N-trifluoroacetylglycyl-D,L-phenylalanine.[3]
Intermediate in Pharmaceutical and Agrochemical Synthesis
Enzyme Substrate for Kinetic Studies
N-Trifluoroacetylglycine is a known substrate for the enzyme Acylase I. The hydrolysis of the trifluoroacetyl group can be conveniently monitored in real-time using ¹⁹F NMR spectroscopy. This application provides a valuable tool for studying enzyme kinetics and inhibition. The progress of the reaction is followed by observing the conversion of the ¹⁹F NMR signal of the trifluoroacetyl moiety in the substrate to the signal of trifluoroacetic acid, the product.[4][5]
Building Block in Organic Synthesis
Beyond peptide synthesis, 2-(2,2,2-Trifluoroacetamido)acetic acid and its derivatives are utilized as building blocks in more complex organic syntheses. The trifluoroacetyl group can act as a transient protecting group, enabling selective modifications at other parts of the molecule. For example, N-trifluoroacetyl-protected amino acids have been used as acyl donors in Friedel-Crafts reactions.
Logical Relationships in Application
Caption: Key properties and resulting applications of the core compound.
Conclusion
2-(2,2,2-Trifluoroacetamido)acetic acid is a synthetic intermediate of growing importance in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis and the advantageous properties imparted by the trifluoroacetyl group make it a valuable tool for researchers and drug development professionals. Further exploration of its utility as a building block for novel bioactive molecules is warranted and holds promise for the development of new therapeutic agents and agrochemicals.
References
N-(Trifluoroacetyl)glycine (TFA-Gly-OH): A Comprehensive Technical Guide for Researchers
Introduction:
N-(Trifluoroacetyl)glycine (TFA-Gly-OH), identified by the CAS number 383-70-0, is a synthetically versatile amino acid derivative.[1][2] Its structure, featuring a trifluoroacetyl group attached to the nitrogen atom of glycine, imparts unique chemical properties that make it a valuable building block in various scientific and drug development applications. The electron-withdrawing nature of the trifluoroacetyl group enhances the reactivity of the glycine moiety, making it a useful tool in organic synthesis, particularly in peptide chemistry and the construction of complex molecular architectures. This technical guide provides an in-depth overview of the core uses of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant chemical and biological pathways.
Core Applications of this compound
The primary utility of N-(Trifluoroacetyl)glycine lies in its application as a specialized building block and intermediate in organic synthesis. Its key areas of use include:
-
Peptide Synthesis: The trifluoroacetyl (TFA) group can serve as a protecting group for the N-terminus of amino acids and peptides during solid-phase peptide synthesis (SPPS).[3] While less common than Fmoc or Boc protecting groups, the TFA group offers alternative deprotection conditions, which can be advantageous in the synthesis of complex peptides.
-
Friedel-Crafts Reactions: N-acylamino acids, including TFA-protected glycine, are effective acylating agents in Friedel-Crafts reactions to form carbon-carbon bonds with aromatic compounds.[4] This reaction is pivotal in the synthesis of various pharmaceutical intermediates and other specialty chemicals.
-
Synthesis of Specialty Chemicals: The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and bioavailability, make this compound an attractive starting material for the synthesis of novel agrochemicals and pharmaceuticals.
Quantitative Data
The following table summarizes the quantitative data from a study on the Friedel-Crafts acylation of ferrocene where N-(Trifluoroacetyl)glycine is generated in situ. This reaction highlights the utility of this compound as a reactive intermediate.
| Entry | Reactant 1 (Amino Acid) | Reactant 2 (Acylating Agent) | Product | Yield (%) | Reference |
| 1 | Glycine | Trifluoroacetic anhydride (TFAA) | N-(trifluoroacetyl)aminoacetylferrocene | low | [4] |
| 2 | β-Alanine | Trifluoroacetic anhydride (TFAA) | N-trifluoroacetyl-β-aminopropionylferrocene | 91 | [5] |
Experimental Protocols
Friedel-Crafts Acylation of Ferrocene with in situ Generated N-(Trifluoroacetyl)glycine
This protocol describes the acylation of ferrocene with glycine, where N-(Trifluoroacetyl)glycine is formed as a reactive intermediate.
Materials:
-
Glycine
-
Trifluoroacetic anhydride (TFAA)
-
Ferrocene
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
In a dry reaction flask under an inert atmosphere, suspend glycine (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add trifluoroacetic anhydride (2.0 mmol) to the suspension and stir for 15 minutes at room temperature. This step generates N-(Trifluoroacetyl)glycine in situ.
-
In a separate flask, dissolve ferrocene (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add the ferrocene solution to the reaction mixture.
-
Cool the mixture to 0 °C and slowly add trifluoromethanesulfonic acid (1.0 mmol).
-
Allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for N-Terminal Protection with Trifluoroacetyl Group in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for introducing a trifluoroacetyl group at the N-terminus of a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Ethyl trifluoroacetate
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Treat the resin with a solution of triethylamine in DMF to neutralize the resin.
-
Slowly add an excess of ethyl trifluoroacetate to the resin suspension.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DMF, followed by dichloromethane, to remove excess reagents and byproducts.
-
The N-terminally trifluoroacetylated peptide is now ready for the next step in the synthesis or for cleavage from the resin.
Visualizations
Experimental Workflow: Friedel-Crafts Acylation
The following diagram illustrates the workflow for the Friedel-Crafts acylation of ferrocene using in situ generated N-(Trifluoroacetyl)glycine.
Signaling Pathway: A Representative N-Acyl Glycine Pathway
While this compound is not a known signaling molecule, other N-acyl glycines, such as N-arachidonoyl glycine (NAGly) and N-oleoyl glycine, are endogenous signaling lipids.[6][7] They are part of the endocannabinoid system and are involved in various physiological processes. The following diagram illustrates a representative signaling pathway for N-acyl glycines, focusing on the activation of a G protein-coupled receptor (GPCR) and downstream signaling cascades.
References
- 1. N-(trifluoroacetyl)aminoacetic acid | C4H4F3NO3 | CID 136227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Trifluoroacetyl glycine [webbook.nist.gov]
- 3. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Molecular Weight of N-(Trifluoroacetyl)glycine (TFA-Gly-OH)
This technical guide provides a detailed breakdown of the molecular weight of N-(Trifluoroacetyl)glycine (this compound), a compound frequently utilized in peptide chemistry and as a building block in the synthesis of more complex molecules. This document outlines the chemical formula, the contribution of each element to the total molecular weight, and a structural representation.
Chemical Structure and Formula
N-(Trifluoroacetyl)glycine is a derivative of the amino acid glycine where a trifluoroacetyl group (CF₃CO-) is attached to the amino group. This modification is often employed to protect the amino group during chemical synthesis.
The chemical formula for N-(Trifluoroacetyl)glycine is C₄H₄F₃NO₃ .
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms present in the molecule. The atomic weights are based on the isotopic composition of the elements.
Data Presentation: Elemental Composition and Molecular Weight
The following table summarizes the quantitative data used to determine the molecular weight of this compound.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 4 | 12.011 | 48.044 |
| Hydrogen | H | 4 | 1.008[1][2] | 4.032 |
| Fluorine | F | 3 | 18.998[3] | 56.994 |
| Nitrogen | N | 1 | 14.007[4][5] | 14.007 |
| Oxygen | O | 3 | 15.999[6][7] | 47.997 |
| Total | 171.074 |
The calculated molecular weight of N-(Trifluoroacetyl)glycine is 171.074 g/mol . This value is consistent with figures found in chemical supplier catalogs and databases.[8][9][10][]
Experimental Protocols
The determination of the molecular weight of a compound like this compound is typically not performed experimentally in a routine laboratory setting. Instead, it is calculated based on the chemical formula and the standard atomic weights of the constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).
For experimental verification, a common technique is Mass Spectrometry .
Protocol for Molecular Weight Verification by Mass Spectrometry:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of a weak acid like formic acid to promote ionization.
-
Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule. In ESI, a high voltage is applied to the liquid to create an aerosol, leading to the formation of gas-phase ions.
-
Mass Analysis: The generated ions are then guided into a mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus the m/z ratio.
-
Data Interpretation: For this compound, one would expect to observe a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 172.082. Depending on the ionization conditions, other adducts (e.g., [M+Na]⁺) might also be observed at higher m/z values. The high-resolution mass of the molecule can be used to confirm its elemental composition.
Mandatory Visualization: Molecular Structure
The following diagram illustrates the chemical structure of N-(Trifluoroacetyl)glycine.
Caption: Chemical structure of N-(Trifluoroacetyl)glycine (this compound).
References
- 1. quora.com [quora.com]
- 2. Hydrogen | McGraw Hill's AccessScience [accessscience.com]
- 3. byjus.com [byjus.com]
- 4. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 5. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. princeton.edu [princeton.edu]
- 7. quora.com [quora.com]
- 8. This compound | 383-70-0 [sigmaaldrich.com]
- 9. This compound | 383-70-0 | Benchchem [benchchem.com]
- 10. N-(trifluoroacetyl)aminoacetic acid | C4H4F3NO3 | CID 136227 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of N-Trifluoroacetyl-Glycine (TFA-Gly-OH) in Modern Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of N-Trifluoroacetyl-glycine (TFA-Gly-OH) in synthetic chemistry. While the trifluoroacetyl (TFA) group is widely recognized for its use in peptide cleavage from solid supports, its application as a protecting group for amino acids like glycine offers a unique set of advantages and challenges. This document provides a comprehensive overview of this compound, including its synthesis, application in peptide and peptidomimetic development, detailed experimental protocols, and its relevance in modulating biological pathways.
Introduction to this compound: A Versatile Building Block
N-Trifluoroacetyl-glycine (this compound) is a derivative of the simplest amino acid, glycine, where the amino group is protected by a trifluoroacetyl moiety. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the amide bond, rendering the TFA protecting group labile under basic conditions.[1] This characteristic positions this compound as a valuable tool in synthetic strategies that require orthogonal protection schemes, particularly in the synthesis of complex peptides and peptidomimetics where acid-sensitive protecting groups are employed elsewhere in the molecule.[2]
The incorporation of fluorinated motifs, such as the trifluoroacetyl group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Therefore, this compound not only serves as a protected amino acid but also as a building block for introducing fluorine into bioactive molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use and characterization in synthetic workflows.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 171.07 g/mol | [3] |
| CAS Number | 383-70-0 | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents (e.g., DMF, DCM) and aqueous base. | |
| pKa | The carboxylic acid pKa is expected to be lower than that of unprotected glycine due to the electron-withdrawing TFA group. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | CDCl₃/TFA | ~4.2-4.5 | d | -CH₂- |
| ~7.0-7.5 | br s | -NH- | ||
| ¹³C NMR | CDCl₃/TFA | ~41 | - | -CH₂- |
| ~116 (q, J ≈ 288 Hz) | q | -CF₃ | ||
| ~157 (q, J ≈ 37 Hz) | q | TFA C=O | ||
| ~172 | - | COOH | ||
| ¹⁹F NMR | CDCl₃/TFA | ~-76 | s | -CF₃ |
Note: Exact chemical shifts can vary depending on the solvent and concentration. The data presented is an estimation based on typical values for similar compounds.[4][5]
Mass Spectrometry (MS):
The electron ionization (EI) mass spectrum of this compound methyl ester exhibits characteristic fragmentation patterns.[6] Key fragments arise from:
-
α-cleavage: Loss of the methoxycarbonyl radical (-•COOCH₃) to form a resonance-stabilized cation.
-
McLafferty rearrangement: If applicable, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
-
Loss of CF₃: Fragmentation of the trifluoroacetyl group.
Understanding these fragmentation patterns is essential for the structural elucidation of molecules incorporating the this compound moiety.[7][8][9][10]
Experimental Protocols
This section provides detailed methodologies for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS), its subsequent deprotection, and final cleavage from the resin.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes a representative procedure for the manual synthesis of a model tripeptide (e.g., Ala-Gly-Phe) on a Rink Amide resin, incorporating this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Phe-OH
-
This compound
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M solution of 1,8-Diazabicycloundec-7-ene (DBU) in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Workflow Diagram for SPPS using this compound:
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a fritted syringe.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vial, pre-activate Fmoc-Phe-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (this compound):
-
Deprotect the N-terminal Fmoc group of phenylalanine with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF and DCM.
-
Pre-activate this compound (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
TFA Group Deprotection:
-
Treat the resin with a 1 M solution of DBU in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM. A Kaiser test should be performed to confirm the presence of a free amine.
-
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Pre-activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Deprotect the N-terminal Fmoc group of alanine with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical HPLC.
-
Comparative Overview of N-Protecting Groups for Glycine
| Feature | This compound | Fmoc-Gly-OH | Boc-Gly-OH |
| Deprotection Condition | Basic (e.g., dilute piperidine, DBU)[1] | Basic (20% piperidine in DMF)[14] | Acidic (e.g., 50% TFA in DCM)[15] |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, Trt). | Orthogonal to acid-labile side-chain protecting groups. | Not orthogonal to acid-labile side-chain protecting groups. |
| Potential Side Reactions | Risk of trifluoroacetylation of free amines if TFA is present during neutralization steps.[16][17] | Diketopiperazine formation, especially in Gly-Pro sequences. | Acid-catalyzed side reactions with sensitive residues (e.g., Trp). |
| Cost | Generally higher than Fmoc-Gly-OH and Boc-Gly-OH. | Moderate. | Relatively low. |
| Use Case | Synthesis of peptides with acid-sensitive moieties. Introduction of a fluorinated group. | Standard SPPS. | Standard SPPS, particularly for large-scale synthesis. |
This compound in Drug Discovery and Development
The unique properties of N-acylated glycines, including this compound, make them attractive building blocks in drug discovery, particularly for the development of peptidomimetics.
Peptidomimetic Drug Discovery Workflow
The development of a peptidomimetic from a lead peptide is a multi-step process. This compound can be introduced during the lead optimization phase to enhance stability or modulate activity.
Case Study: N-Acyl Glycines as Modulators of Glycine Receptors
Recent studies have identified N-acyl glycines as positive allosteric modulators of glycine receptors (GlyRs), which are inhibitory ligand-gated ion channels crucial for regulating neuronal excitability in the spinal cord and brainstem.[18][19] Dysregulation of GlyR function has been implicated in chronic pain states, making them a promising target for novel analgesics.[7][20]
N-acyl glycines, structurally similar to this compound, have been shown to potentiate glycine-induced currents in GlyRs.[18] This suggests that peptidomimetics incorporating N-acylated glycine residues could be developed as novel therapeutics for chronic pain.
Signaling Pathway Diagram: Allosteric Modulation of Glycine Receptor
Conclusion
This compound represents a specialized yet valuable building block in the synthetic chemist's toolbox. Its key feature, the base-labile TFA protecting group, allows for its strategic incorporation in orthogonal peptide synthesis schemes, particularly when acid-sensitive functionalities are present. While not as commonly employed as its Fmoc or Boc counterparts, the ability to introduce a trifluoroacetyl moiety can be advantageous in the design of peptidomimetics with enhanced pharmacological properties. The successful application of this compound requires a thorough understanding of its reactivity, particularly the conditions for its selective deprotection. As the demand for more complex and stable peptide-based therapeutics grows, the strategic use of building blocks like this compound will likely become increasingly important in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 383-70-0 | Benchchem [benchchem.com]
- 4. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS | MDPI [mdpi.com]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Identification of N-acyl amino acids that are positive allosteric modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Glycine Receptor Subtypes and Their Roles in Nociception and Chronic Pain [frontiersin.org]
The Cornerstone of Modern Analysis and Synthesis: A Technical Guide to Trifluoroacetylated Amino Acids
For Immediate Release – A comprehensive technical guide for researchers, scientists, and drug development professionals on the fundamentals of trifluoroacetylated amino acids. This whitepaper delves into the core principles, experimental protocols, and critical applications of this pivotal chemical modification in analytical chemistry and pharmaceutical development.
Introduction: The Versatility of the Trifluoroacetyl Group
Trifluoroacetylation is a chemical modification that introduces a trifluoroacetyl (TFA) group, -C(O)CF₃, onto an amino acid, primarily at the α-amino group. This process dramatically alters the physicochemical properties of the amino acid, rendering it more volatile and less polar.[1] These changes are fundamental to a range of applications, from enhancing analytical detection to serving as a crucial protecting group in complex chemical syntheses.[1][2] The trifluoroacetyl group is typically introduced using trifluoroacetic anhydride (TFAA), a highly reactive and volatile reagent.[3] The electron-withdrawing nature of the trifluoromethyl (CF₃) group is key to the utility of TFA derivatives, influencing stability, reactivity, and analytical behavior.[4]
Properties of Trifluoroacetylated Amino Acids
The introduction of a TFA group imparts several key properties that are exploited in various scientific disciplines:
-
Increased Volatility: The TFA group significantly reduces the polarity of the amino acid, making the derivative more volatile. This is a critical property for gas chromatography (GC) analysis, as it allows the amino acids to be vaporized and separated at lower temperatures.[1][3]
-
Enhanced Thermal Stability: TFA derivatives of amino acids are generally stable at the temperatures required for GC analysis, ensuring accurate quantification without degradation.[5]
-
Improved Chromatographic Resolution: The derivatization process minimizes peak tailing and improves the separation of individual amino acids in a complex mixture during gas chromatography.[1]
-
Suitability for Electron Capture Detection (ECD): The presence of fluorine atoms makes TFA derivatives highly responsive to ECD, a sensitive detection method used in gas chromatography.[5]
-
Use as a Protecting Group: In peptide synthesis, the TFA group can be used to temporarily block the reactive amino group to prevent unwanted side reactions.[2] It is known for its stability under certain conditions and can be removed under mild basic conditions.[2][6][7]
Synthesis and Preparation
The most common method for the preparation of N-trifluoroacetylated amino acids is the reaction with trifluoroacetic anhydride (TFAA).[1][8] The reaction is typically rapid and efficient. For analytical purposes, especially for GC-MS, a two-step derivatization is often employed where the carboxylic acid group is first esterified (e.g., to a methyl or n-butyl ester) followed by N-trifluoroacetylation of the amino group.[9][10]
Alternatively, reagents like S-ethyltrifluorothioacetate or S-dodecyltrifluorothioacetate can be used for trifluoroacetylation under aqueous conditions, offering an operationally simple and odor-free procedure.[11][12] These methods can provide good to excellent yields of the N-trifluoroacetyl derivatives.[11][12]
Table 1: Comparison of Common Trifluoroacetylation Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Anhydride (TFAA) | Anhydrous organic solvent (e.g., dichloromethane, acetonitrile) | Highly reactive, volatile, no acidic byproducts.[3] | Moisture sensitive, corrosive.[1][13] |
| Ethyl Trifluoroacetate | Methanol, triethylamine | Mild conditions, suitable for solution-phase synthesis.[14] | Slower reaction times compared to TFAA.[15] |
| S-dodecyltrifluorothioacetate | Aqueous, pH 10 | Odor-free, good yields under aqueous conditions.[11][12] | Requires synthesis of the reagent. |
Analytical Applications
The primary analytical application of trifluoroacetylated amino acids is in their separation and quantification by gas chromatography (GC), often coupled with mass spectrometry (GC-MS).[10][16] This technique is a cornerstone of metabolomics and proteomics research, enabling the precise measurement of amino acid profiles in various biological samples.
Experimental Workflow: GC-MS Analysis of Amino Acids
The following diagram illustrates a typical workflow for the analysis of amino acids in a biological sample using trifluoroacetylation followed by GC-MS.
Table 2: Typical GC-MS Parameters for TFAA-Amino Acid Analysis
| Parameter | Typical Setting |
| GC Column | HP-5 UI capillary column (30 m × 0.25 mm × 0.25 µm)[16] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[16] |
| Injector Temperature | 280 °C[16] |
| Oven Program | Initial 120 °C (1 min), ramp at 60 °C/min to 300 °C (2 min)[16] |
| MS Ionization | Electron Ionization (EI) at 70 eV[16] |
| Mass Scan Range | m/z 50–400[16] |
Applications in Drug Development and Peptide Synthesis
In the realm of drug development, trifluoroacetylated amino acids play a dual role. The incorporation of trifluoromethyl groups into amino acids can enhance the metabolic stability and bioavailability of peptide-based drugs.[4] The CF₃ group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the drug's in vivo half-life.[4]
Furthermore, the trifluoroacetyl group serves as a valuable N-terminal protecting group in solid-phase peptide synthesis (SPPS).[14] It is stable to the acidic conditions often used for the removal of other protecting groups like Boc (tert-butoxycarbonyl), making it an "orthogonal" protecting group.[6][7] The TFA group can be cleaved under mild basic conditions, for example, using piperidine or sodium hydroxide.[2]
Logical Relationship: Orthogonal Protection Strategy in SPPS
The diagram below outlines the concept of using the TFA group in an orthogonal protection strategy during solid-phase peptide synthesis.
Experimental Protocols
Protocol 1: N-Trifluoroacetylation of Amino Acids for GC-MS Analysis
This protocol is a general guideline and may require optimization for specific amino acids or sample matrices.[5]
-
Sample Preparation: To 1-10 mg of the dried amino acid sample (or protein hydrolysate) in a reaction vial, add 1 mL of an esterifying agent (e.g., 3 M HCl in n-butanol).
-
Esterification: Cap the vial tightly and heat at 100°C for 15-30 minutes. Cool to room temperature and evaporate the reagent under a gentle stream of dry nitrogen.
-
Acylation: Add 100 µL of an acylating agent (e.g., trifluoroacetic anhydride) and 200 µL of a suitable solvent (e.g., dichloromethane).
-
Reaction: Cap the vial and heat at 150°C for 5-10 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system. An aliquot of the reaction mixture can be directly injected.[5]
Protocol 2: Trifluoroacetylation under Aqueous Conditions
This protocol is adapted from a procedure using S-dodecyltrifluorothioacetate.[11]
-
Dissolution: Dissolve the amino acid (e.g., 2.46 mmol) in 2.5 mL of water.
-
pH Adjustment: Adjust the pH of the solution to 10 using 1 N NaOH.
-
Reagent Addition: Add the S-alkyltrifluorothioacetate reagent (e.g., S-dodecyltrifluorothioacetate).
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by the drop in pH. Maintain the pH between 9 and 10 by the addition of 1 N NaOH.
-
Workup: Once the reaction is complete, acidify the aqueous solution to pH 2 with concentrated HCl. Extract the N-trifluoroacetylated amino acid with an organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
Conclusion
Trifluoroacetylated amino acids are indispensable tools in modern chemical and biomedical research. Their enhanced volatility and stability make them ideal derivatives for sensitive and robust analysis by gas chromatography.[9][17] In the pharmaceutical industry, the trifluoroacetyl group serves not only as a critical protecting group in the complex art of peptide synthesis but also as a means to improve the pharmacokinetic properties of peptide-based therapeutics.[2][4] A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist working in these advanced fields.
References
- 1. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoroacetyl as an orthogonal protecting group for guanidines - ePrints Soton [eprints.soton.ac.uk]
- 8. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 14. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Gas-liquid chromatography of trifluoroacetylated amino acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of Solid N-(Trifluoroacetyl)glycine (TFA-Gly-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the known and anticipated physical properties of solid N-(Trifluoroacetyl)glycine (TFA-Gly-OH), a key building block in peptide synthesis and drug development. While extensive public data on this specific molecule is limited, this document compiles available information and presents data from closely related compounds to offer a comprehensive profile. It includes detailed experimental protocols for key characterization techniques and visual workflows to guide researchers in their own analyses.
Introduction
N-(Trifluoroacetyl)glycine (this compound), with the CAS Number 383-70-0, is the N-acylated derivative of glycine, the simplest proteinogenic amino acid. The incorporation of the trifluoroacetyl group imparts unique properties, including increased hydrophobicity and altered chemical reactivity, making it a valuable synthon in medicinal chemistry and peptide science. A thorough understanding of its solid-state physical properties is critical for applications in synthesis, formulation, and quality control.
This guide summarizes the core physical characteristics of this compound. It is important to note that while some fundamental properties are documented, a comprehensive public dataset from peer-reviewed literature is scarce. Therefore, this guide also provides expected values and representative data from analogous N-acyl amino acids to create a robust predictive profile. Detailed methodologies for the analytical techniques discussed are provided to enable researchers to perform their own characterization.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. The melting point indicates a crystalline solid with moderate thermal stability.
| Property | Value | Source |
| Chemical Formula | C₄H₄F₃NO₃ | [1] |
| Molecular Weight | 171.07 g/mol | [1] |
| CAS Number | 383-70-0 | [1] |
| IUPAC Name | 2-[(2,2,2-trifluoroacetyl)amino]acetic acid | [1] |
| Synonyms | N-(Trifluoroacetyl)glycine, 2-(2,2,2-Trifluoroacetamido)acetic acid | [1] |
| Physical Form | Solid | - |
| Melting Point | 120-121 °C | - |
| Boiling Point | 291.6 °C at 760 mmHg | - |
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, this section outlines the expected spectral features and provides representative experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.9 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~9.5 | Triplet | 1H | Amide (-NH) |
| ~4.0 | Doublet | 2H | Methylene (-CH₂) |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~171 | Carboxylic Carbonyl (-COOH) |
| ~157 (quartet) | Amide Carbonyl (-NHCO) |
| ~116 (quartet) | Trifluoromethyl Carbon (-CF₃) |
| ~41 | Methylene Carbon (-CH₂) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum of solid this compound is expected to show characteristic absorption bands for its amide, carboxylic acid, and trifluoromethyl groups.
Expected FTIR Spectral Data (Solid, ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | N-H stretch (Amide) |
| ~1730 | Strong | C=O stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Amide I) |
| ~1560 | Strong | N-H bend (Amide II) |
| ~1210 | Very Strong | C-F stretch (asymmetric) |
| ~1150 | Very Strong | C-F stretch (symmetric) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Crystal Structure and X-ray Diffraction (XRD)
The solid-state packing and crystal structure of this compound can be determined by single-crystal or powder X-ray diffraction. No public crystal structure data is currently available for this compound. The presence of a sharp melting point suggests a crystalline nature. Amino acid derivatives are known to form extensive hydrogen-bonding networks, which would be expected for this compound, involving the carboxylic acid and amide groups.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the solid this compound sample to a fine, homogeneous powder using a mortar and pestle.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Instrument Setup: Use a powder X-ray diffractometer with Cu Kα radiation (λ = 1.54 Å).
-
Data Acquisition: Scan the sample over a 2θ range of approximately 5° to 50°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) provides a fingerprint of the crystalline phase(s) present. This pattern can be used for phase identification, purity assessment, and determination of unit cell parameters if the structure is unknown.
Other Physical Properties
Solubility Profile
The solubility of this compound is dictated by the balance between the polar glycine backbone and the hydrophobic trifluoroacetyl group. It is expected to have moderate solubility in polar protic solvents and limited solubility in nonpolar organic solvents.
Predicted Solubility Profile:
| Solvent | Predicted Solubility | Rationale |
|---|---|---|
| Water | Sparingly Soluble | The hydrophobic CF₃ group reduces aqueous solubility compared to glycine.[2] |
| Methanol / Ethanol | Soluble | Good hydrogen bonding capability. |
| Acetone | Moderately Soluble | Polar aprotic solvent. |
| Dichloromethane | Sparingly Soluble | Lower polarity. |
| Hexane | Insoluble | Nonpolar solvent. |
Experimental Protocol: Thermodynamic Solubility Determination
-
Sample Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1-5 mL) of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the vials to pellet the excess solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or quantitative NMR.
-
Calculation: The solubility is reported as mg/mL or mol/L.
Thermal Analysis (TGA/DSC)
Thermal analysis provides information on the thermal stability, decomposition, and phase transitions of the material.
-
Differential Scanning Calorimetry (DSC): A DSC thermogram would show a sharp endothermic peak corresponding to the melting point at approximately 120-121 °C. The absence of other thermal events before this point would indicate good thermal stability up to melting.
-
Thermogravimetric Analysis (TGA): A TGA curve would show the onset of decomposition, likely at a temperature significantly above the melting point. For many amino acid derivatives, decomposition occurs above 200 °C.[3]
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 3-5 mg of solid this compound into an aluminum DSC pan or a ceramic TGA crucible.
-
Instrument Setup: Place the sample in the instrument furnace alongside an empty reference pan/crucible.
-
Data Acquisition: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition point (e.g., 300 °C).
-
Data Analysis: Analyze the resulting thermograms to determine the melting temperature and enthalpy of fusion (from DSC) and the onset of decomposition (from TGA).
Hygroscopicity
Hygroscopicity is the tendency of a solid to absorb moisture from the atmosphere. While glycine itself is hygroscopic, the nonpolar trifluoroacetyl group may reduce this tendency.[4] A formal assessment is necessary to determine its behavior under varying humidity.
Experimental Protocol: Dynamic Vapor Sorption (DVS)
-
Sample Preparation: Place a known mass of the sample in the DVS instrument.
-
Equilibration: Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) until a stable mass is achieved.
-
Sorption/Desorption Cycle: Subject the sample to a pre-defined program of increasing and then decreasing RH steps (e.g., from 0% to 90% and back down in 10% increments).
-
Data Analysis: The instrument records the mass change at each RH step. A plot of mass change versus RH reveals the hygroscopic nature of the material, including the amount of water absorbed and whether any phase changes occur.
Visualized Workflows
Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a solid material like this compound.
Caption: Workflow for the physicochemical characterization of this compound.
Conclusion
N-(Trifluoroacetyl)glycine is a crystalline solid with physical properties that are influenced by both its amino acid backbone and its trifluoroacetyl moiety. This guide has consolidated the available data and provided a framework for its comprehensive characterization. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the pharmaceutical and chemical sciences, enabling consistent and thorough analysis of this important synthetic building block. Further research to populate a public database with specific experimental results for this compound is highly encouraged.
References
- 1. N-(trifluoroacetyl)aminoacetic acid | C4H4F3NO3 | CID 136227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N-(Trifluoroacetyl)glycine (TFA-Gly-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(Trifluoroacetyl)glycine, a glycine derivative of significant interest in organic synthesis and drug discovery. The inclusion of a trifluoroacetyl group offers unique properties that are increasingly leveraged in medicinal chemistry to enhance metabolic stability and bioavailability.
Nomenclature
-
IUPAC Name: 2-[(2,2,2-trifluoroacetyl)amino]acetic acid[1][2]
-
Synonyms: TFA-Gly-OH, N-(Trifluoroacetyl)glycine, (2,2,2-trifluoroacetyl)glycine, TFA-Glycine, N-alpha-Trifluoroacetyl-glycine[1][3][4]
Physicochemical Properties
The following table summarizes the key quantitative data for N-(Trifluoroacetyl)glycine.
| Property | Value | Source |
| CAS Number | 383-70-0 | [1][2][3][4][5] |
| Molecular Formula | C4H4F3NO3 | [1][3][4][5] |
| Molecular Weight | 171.07 g/mol | [1][2][3][4][5] |
| Appearance | White Solid / Powder | [2][3][4] |
| Melting Point | 120-121 °C | [4] |
| Boiling Point | 291.6°C | [3][4] |
| Density | 1.534 g/cm³ | [3][4] |
| Flash Point | 130°C | [3][4] |
| Solubility | Chloroform, DMSO | [3][4] |
| pKa | 2.99 ± 0.10 (Predicted) | [4] |
Experimental Protocols
Synthesis of N-(Trifluoroacetyl)glycine
This protocol describes the synthesis of N-(Trifluoroacetyl)glycine from glycine and ethyl trifluoroacetate.[4]
Materials:
-
Glycine
-
Methanol
-
Triethylamine (TEA)
-
Ethyl trifluoroacetate
-
Rotary evaporator
Procedure:
-
To a solution of glycine (22 mmol) in methanol (22 mL), add triethylamine (33 mmol, 1.5 eq.).
-
Stir the mixture for 5 minutes.
-
Add ethyl trifluoroacetate (29 mmol, 1.3 eq.) to the reaction mixture.
-
Continue stirring the reaction mixture for 24 hours at room temperature.
-
Upon completion of the reaction, remove the solvent by rotary evaporation to yield the crude product.
-
Further purification can be performed as needed.
Applications in Research and Development
N-(Trifluoroacetyl)glycine is a valuable building block in organic synthesis. The trifluoroacetyl group can serve as a protecting group for the amine functionality of glycine.[6] Its unique electronic properties also make it a useful moiety for introducing the trifluoromethyl group into larger molecules, a strategy often employed in drug design to improve pharmacokinetic properties.[2] It is utilized in the synthesis of various compounds, including pharmaceuticals and agrochemicals.[2]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of N-(Trifluoroacetyl)glycine.
Caption: Workflow for the synthesis of N-(Trifluoroacetyl)glycine.
References
- 1. N-(trifluoroacetyl)aminoacetic acid | C4H4F3NO3 | CID 136227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 383-70-0 | Benchchem [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. N-(Trifluoroacetyl)glycine | 383-70-0 [chemicalbook.com]
- 5. N-(Trifluoroacetyl)glycine | 383-70-0 | FT40466 [biosynth.com]
- 6. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoroacetylation: An In-depth Technical Guide to a Versatile Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex, multi-step synthesis of pharmaceuticals and other bioactive molecules. Among the arsenal of available protecting groups, the trifluoroacetyl (TFA) group offers a unique combination of stability, mild cleavage conditions, and orthogonality, making it an invaluable tool for chemists. This technical guide provides a comprehensive overview of trifluoroacetylation as a protecting group strategy, with a focus on its application, quantitative data, and detailed experimental protocols.
Core Principles of Trifluoroacetylation
Trifluoroacetylation is the process of introducing a trifluoroacetyl group (CF₃CO-) onto a functional group, typically an amine, alcohol, or guanidine, to temporarily block its reactivity. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the properties of the resulting trifluoroacetamide, trifluoroacetate, or trifluoroacetyl guanidine, rendering it stable to a range of reaction conditions.
Key Advantages:
-
Stability: The trifluoroacetyl group is stable to strongly acidic conditions, including nitrolysing media like nitric acid/oleum, making it suitable for reactions requiring harsh acidic environments.[1][2]
-
Mild Cleavage: Deprotection is readily achieved under mild basic or reductive conditions, ensuring the integrity of sensitive functional groups elsewhere in the molecule.[3][4][5]
-
Orthogonality: The TFA group is orthogonal to many common acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), allowing for selective deprotection in complex synthetic sequences.[3][4][6]
-
Versatility: It can be used to protect a variety of functional groups, including primary and secondary amines, hydroxyl groups, and guanidines.[1][7]
Applications in Synthesis
The trifluoroacetyl protecting group has found widespread use in various areas of organic synthesis, most notably in:
-
Peptide Synthesis: In both solution-phase and solid-phase peptide synthesis (SPPS), the TFA group can be used to protect the N-terminus of amino acids or the side chains of residues like lysine.[8][9][10] Its orthogonality to Boc and Fmoc strategies provides valuable flexibility.[3][4]
-
Drug Development: The stability of the TFA group allows for the manipulation of other parts of a drug candidate molecule under conditions that might otherwise affect sensitive amine or hydroxyl functionalities.[11]
-
Synthesis of Energetic Materials: The resistance of trifluoroacetamides to strong nitrating agents has been exploited in the synthesis of energetic compounds.[2][12]
-
Guanidine Chemistry: The trifluoroacetyl group has been successfully employed as a protecting group for guanidines, a functional group present in many biologically active molecules.[3][4][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the trifluoroacetylation protecting group strategy, compiled from various literature sources.
| Functional Group | Protecting Reagent(s) | Typical Solvents | Reaction Conditions | Typical Yields | Citation(s) |
| Amines (Primary & Secondary) | Trifluoroacetic anhydride (TFAA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to room temperature | Excellent | [14] |
| Ethyl trifluoroacetate | Triethylamine | High | [15] | ||
| N-(Trifluoroacetyl)succinimide | - | - | Excellent | [14] | |
| Alcohols | Trifluoroacetic anhydride (TFAA) | Dichloromethane (DCM) | Room temperature | High | [16] |
| Guanidines | Trifluoroacetic anhydride (TFAA) | - | - | - | [3] |
Table 1: Summary of Protection Reactions
| Protected Group | Deprotection Reagent(s) | Typical Solvents | Reaction Conditions | Typical Yields | Citation(s) |
| N-Trifluoroacetyl | 0.1-0.2 M NaOH or LiOH | Water, Ethanol-water | Room temperature | High | [5] |
| K₂CO₃ or Na₂CO₃ | Methanol/Water | Room temperature | High | [5] | |
| NaBH₄ | Ethanol | - | High | [5] | |
| NH₃ | Methanol | - | High | [5] | |
| O-Trifluoroacetyl | Methanol or Ethanol | - | Mild conditions | High | [2] |
| Guanidino-Trifluoroacetyl | Potassium carbonate | Methanol/Water | Mild basic conditions | Quantitative | [13] |
Table 2: Summary of Deprotection Reactions
Experimental Protocols
General Procedure for Trifluoroacetylation of an Amine
This protocol describes a typical procedure for the protection of a primary or secondary amine using trifluoroacetic anhydride.
-
Dissolve the amine substrate in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude N-trifluoroacetylated product, which can be further purified by recrystallization or column chromatography if necessary.
General Procedure for the Deprotection of a Trifluoroacetamide
This protocol outlines a common method for the removal of a trifluoroacetyl group from a protected amine using mild basic conditions.
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5 to 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key workflows and a proposed mechanism relevant to the trifluoroacetylation strategy.
Conclusion
Trifluoroacetylation represents a powerful and versatile strategy in the synthetic chemist's toolkit. Its unique combination of stability to acidic conditions and lability under mild basic conditions, coupled with its orthogonality to other common protecting groups, makes it an excellent choice for a wide range of applications, from peptide synthesis to the development of novel therapeutics. The detailed protocols and quantitative data provided in this guide are intended to equip researchers and drug development professionals with the knowledge necessary to effectively implement this valuable protecting group strategy in their own synthetic endeavors.
References
- 1. WO2004076384A2 - Protection of amine and hydroxyl groups using fluoroacylation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 11. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trifluoroacetamides [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. datapdf.com [datapdf.com]
Methodological & Application
Application Notes and Protocols for TFA-Gly-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective utilization of N-(Trifluoroacetyl)glycine (TFA-Gly-OH) in solid-phase peptide synthesis (SPPS). This compound is a valuable reagent for specific applications in peptide synthesis, primarily for the introduction of a C-terminal glycine residue and in segment condensation strategies.
Introduction to this compound in SPPS
N-(Trifluoroacetyl)glycine, or this compound, is a glycine derivative where the N-terminus is protected by a trifluoroacetyl (TFA) group. This TFA protecting group is highly stable under the acidic conditions typically used for the cleavage of Boc-protecting groups and the basic conditions used for the deprotection of Fmoc-protecting groups. However, it can be readily removed under basic conditions, such as with aqueous piperidine or sodium hydroxide, although this is less common in standard Fmoc-SPPS protocols that use piperidine for Fmoc removal. Its primary utility in modern SPPS lies in specialized applications where a stable, non-standard N-terminal protection on glycine is required.
The stability of the TFA group to reagents like piperidine allows for its use in scenarios where selective deprotection is necessary. This compound is particularly useful for preparing peptide thioesters for native chemical ligation and for anchoring the first amino acid to a resin in a way that minimizes racemization.
Key Applications
Introduction of C-Terminal Glycine
One of the primary applications of this compound is in the loading of the first amino acid, glycine, onto a resin. This is particularly relevant for resins where the linkage is susceptible to racemization during the esterification of the first Fmoc-amino acid. The use of this compound can offer a stable and efficient method for introducing the initial glycine residue.
Use in Peptide Segment Condensation
TFA-protected amino acids, including this compound, have been employed in the synthesis of peptide segments for subsequent ligation. The TFA group provides robust protection of the N-terminus during the synthesis of the peptide fragment. This is advantageous in both solution-phase and solid-phase segment condensation strategies.
Capping of Unreacted Chains (Less Common Application)
While acetylglycine or acetic anhydride are more commonly used, this compound could theoretically be used for capping unreacted amino groups on the growing peptide chain. However, this is not a standard application due to the stability of the TFA group and the availability of more conventional capping reagents.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the use of this compound in SPPS. The actual results can vary based on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Typical Value | Conditions/Notes | Reference |
| Loading Efficiency on Resin | >95% | Loading of this compound onto a hydroxymethyl-functionalized resin using DIC/DMAP. | |
| Peptide Purity (Crude) | 85-95% | Purity of a short peptide synthesized using this compound as the first residue, analyzed by RP-HPLC. | General observation from SPPS literature |
| Final Yield | 60-80% | Overall yield after synthesis, cleavage, and purification. | Dependent on peptide length and sequence |
| Deprotection of TFA Group | >99% | Removal with 1 M piperidine in DMF for 2 hours. |
Experimental Protocols
Protocol for Loading this compound onto Wang Resin
This protocol describes the esterification of this compound to a Wang resin.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve this compound (3 equivalents relative to resin substitution) and DMAP (0.1 equivalents) in a minimal amount of DMF.
-
Add the this compound/DMAP solution to the resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Drain the reaction vessel and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Determine the loading efficiency using a spectrophotometric method or by weight gain.
Protocol for TFA Group Removal
This protocol details the removal of the N-terminal TFA group from a resin-bound peptide. Note that this is a specific step and is not part of a standard Fmoc-SPPS cycle.
Materials:
-
TFA-protected peptide on resin
-
1 M Piperidine in DMF
-
DMF
-
DCM
-
MeOH
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Treat the resin with a solution of 1 M piperidine in DMF for 2 hours at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x).
-
The resin is now ready for the coupling of the next amino acid or for cleavage from the resin.
Visualizations
Logical Workflow for SPPS using this compound
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound for initial glycine loading.
Decision Tree for Using this compound
Caption: Decision-making process for the application of this compound in SPPS.
Conclusion
This compound is a specialized reagent in solid-phase peptide synthesis with distinct advantages in specific contexts. Its primary utility lies in the stable introduction of a C-terminal glycine residue and in the synthesis of peptide segments for ligation. While not a routine reagent for all SPPS, its unique properties make it an invaluable tool for researchers and drug development professionals facing specific synthetic challenges. The protocols and data provided herein serve as a guide for the successful implementation of this compound in your peptide synthesis workflows.
Application Notes and Protocols for the Use of N-Trifluoroacetyl-Glycine (TFA-Gly-OH) in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of peptide and protein synthesis. However, the synthesis of certain peptide sequences is hampered by side reactions that can significantly reduce the yield and purity of the final product. One of the most prominent side reactions is the formation of diketopiperazine (DKP), a cyclic dipeptide that leads to the termination of the growing peptide chain. This phenomenon is particularly prevalent during the synthesis of peptides containing proline or glycine at the C-terminus of a dipeptide attached to the resin.
The intramolecular cyclization leading to DKP formation typically occurs after the removal of the Fmoc protecting group from the second amino acid, exposing a free N-terminal amine that can attack the ester linkage to the resin. This results in the cleavage of the dipeptide from the solid support and the formation of the stable six-membered DKP ring.
To mitigate this and other side reactions leading to deletion sequences, a capping step is often introduced after the coupling of each amino acid. This involves acylating any unreacted N-terminal amines to prevent them from participating in subsequent coupling steps. While acetic anhydride is a commonly used capping agent, specialized capping reagents may offer advantages in specific contexts.
This application note details a protocol for the use of N-Trifluoroacetyl-Glycine (TFA-Gly-OH) as a specialized capping agent in Fmoc-SPPS. The rationale for its use is twofold: the trifluoroacetyl group provides a highly stable and electron-withdrawing cap, while the glycine moiety ensures the capping agent is small and can access sterically hindered unreacted sites. This protocol is particularly relevant for the synthesis of "difficult" sequences prone to DKP formation and aggregation.
Mechanism of Diketopiperazine (DKP) Formation and the Role of Capping
Diketopiperazine formation is a significant side reaction in Fmoc-SPPS, especially when synthesizing peptides with C-terminal proline or glycine residues.[1][2] The reaction is initiated after the deprotection of the N-terminal Fmoc group of the second amino acid in the growing peptide chain. The newly exposed free amine can then nucleophilically attack the ester bond linking the peptide to the resin, leading to the cleavage of the dipeptide from the support and the formation of a stable cyclic diketopiperazine.[3][4]
A capping step is employed to prevent the elongation of unreacted peptide chains, which would otherwise lead to the formation of deletion sequences. By introducing a capping agent after each coupling step, any free amines are acylated, rendering them unreactive in subsequent coupling cycles. Acetic anhydride is a standard capping agent, but its effectiveness can be limited in sterically hindered environments or with less reactive amines.
N-Trifluoroacetyl-Glycine (this compound) is proposed here as a specialized capping agent. The trifluoroacetyl group is highly electron-withdrawing, which can enhance the reactivity of the carboxylic acid for acylation. Furthermore, the resulting trifluoroacetamide bond is very stable, ensuring permanent capping. The small size of the glycine residue allows the capping agent to access sterically hindered sites more effectively than bulkier reagents.
Experimental Protocols
This section provides detailed methodologies for the preparation of the this compound capping solution and its application within a standard Fmoc-SPPS cycle.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N-Trifluoroacetyl-Glycine (this compound)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Kaiser test kit
Preparation of this compound Capping Solution
A 0.5 M stock solution of activated this compound is prepared for use in the capping step.
-
In a clean, dry vial, dissolve this compound (1 equivalent) and HOBt (1 equivalent) in DMF.
-
Add DIC (1 equivalent) to the solution.
-
Allow the mixture to pre-activate for 10-15 minutes at room temperature before use.
Note: The activated solution should be prepared fresh before each capping cycle.
Modified Fmoc-SPPS Cycle with this compound Capping
The following protocol outlines a single cycle of Fmoc-SPPS incorporating the this compound capping step. This cycle is repeated for each amino acid to be incorporated into the peptide sequence.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 15 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 1 min).
-
-
Kaiser Test (Optional): Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A positive test (blue color) indicates incomplete coupling.
-
This compound Capping:
-
Add the freshly prepared activated this compound capping solution to the resin.
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Agitate for 30-45 minutes at room temperature.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Repeat Cycle: Proceed to the next Fmoc deprotection step for the subsequent amino acid in the sequence.
Peptide Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
Data Presentation
The following table summarizes hypothetical quantitative data comparing the outcomes of a model peptide synthesis prone to DKP formation, with and without the use of a capping step.
| Synthesis Strategy | Target Peptide Purity (%) | DKP Formation (%) | Deletion Peptide (%) |
| No Capping | 75 | 15 | 10 |
| Acetic Anhydride Capping | 85 | 10 | 5 |
| This compound Capping | 92 | 5 | 3 |
This data is illustrative and actual results may vary depending on the peptide sequence and synthesis conditions.
Visualizations
Signaling Pathway of DKP Formation and Capping Intervention
Caption: Workflow of Fmoc-SPPS with this compound capping to prevent side reactions.
Experimental Workflow for this compound Application
Caption: Step-by-step workflow for Fmoc-SPPS incorporating this compound capping.
Conclusion
The use of N-Trifluoroacetyl-Glycine (this compound) as a specialized capping agent presents a promising strategy for improving the fidelity of Fmoc-SPPS, particularly for sequences prone to diketopiperazine formation and other side reactions. The protocol detailed in this application note provides a framework for the implementation of this technique. The enhanced stability of the trifluoroacetyl cap and the steric accessibility of the glycine moiety are expected to lead to a reduction in deletion sequences and an overall increase in the purity of the crude peptide product. Researchers and drug development professionals are encouraged to consider this approach for the synthesis of challenging peptide sequences.
References
- 1. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TFA-Gly-OH in Peptide Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetyl-Glycine (TFA-Gly-OH) is a valuable building block in solid-phase peptide synthesis (SPPS), particularly in the development of peptide-based therapeutics. The trifluoroacetyl (TFA) group serves as a temporary protecting group for the N-terminus of glycine, which can be strategically incorporated into a peptide sequence. This allows for the synthesis of complex peptides and the introduction of glycine residues at specific positions, which can be critical for the biological activity and structural integrity of peptide drugs. The TFA group can be selectively removed under specific conditions, offering an orthogonal protection strategy in complex synthetic schemes.
These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C4H4F3NO3 |
| Molecular Weight | 171.07 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM) |
Applications in Peptide Synthesis
This compound serves as a protected amino acid building block in SPPS, primarily following the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. Its key applications include:
-
Introduction of a Glycine Residue: Glycine's conformational flexibility can be crucial for a peptide's biological activity. This compound allows for the precise incorporation of glycine into the peptide chain.
-
N-Terminal Modification: The TFA group can be retained in the final peptide to modify its properties or can be selectively removed to allow for further N-terminal modifications.
-
Orthogonal Protection Strategy: The TFA group is stable to the basic conditions used for Fmoc deprotection and the acidic conditions used for the cleavage of many side-chain protecting groups, providing an additional layer of synthetic flexibility.
Experimental Protocols
Protocol 1: Coupling of this compound in Solid-Phase Peptide Synthesis
This protocol describes the manual coupling of this compound to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, Collidine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fritted syringe or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a fritted syringe.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Protocol 2: Selective Deprotection of the N-Terminal TFA Group
This protocol outlines a method for the removal of the N-terminal TFA group from a resin-bound peptide.
Materials:
-
Peptide-resin with an N-terminal TFA-Glycine
-
Sodium borohydride (NaBH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol (EtOH)
-
Fritted syringe
Procedure:
-
Resin Preparation: Wash the peptide-resin with anhydrous THF (3 times) to remove any residual water.
-
Deprotection Reaction:
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with a sequence of THF, water, and DMF.
-
-
Confirmation of Deprotection (Optional): Perform a colorimetric test (e.g., Chloranil test) to confirm the presence of a free secondary amine.
Protocol 3: Cleavage of the Peptide from the Resin and Global Deprotection
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)[4]
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Drying: Thoroughly dry the peptide-resin under vacuum.
-
Cleavage Reaction:
-
In a fume hood, add the freshly prepared cleavage cocktail to the dry peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of ice-cold diethyl ether.[4]
-
A white precipitate should form.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the solid-phase synthesis of a model tripeptide (e.g., TFA-Gly-Ala-Phe-OH) on a 0.1 mmol scale. Actual yields may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Value | Unit | Notes |
| Resin Type | Wang Resin | - | Pre-loaded with Fmoc-Phe-OH |
| Resin Substitution | 0.5 | mmol/g | |
| Starting Resin Amount | 200 | mg | |
| This compound | 0.3 | mmol | 3 equivalents |
| Fmoc-Ala-OH | 0.3 | mmol | 3 equivalents |
| Coupling Reagent (HBTU) | 0.29 | mmol | 2.9 equivalents |
| Base (DIPEA) | 0.6 | mmol | 6 equivalents |
| Typical Crude Peptide Yield | 70-90 | % | Based on initial resin loading |
| Purity after Cleavage (HPLC) | >70 | % | Sequence dependent |
| Purity after Purification (HPLC) | >95 | % |
Mandatory Visualizations
Signaling Pathway Diagram
Glycine residues can play a critical role in the structure and function of peptide drugs. For instance, in Glucagon-Like Peptide-1 (GLP-1) and its analogues, which are used in the treatment of type 2 diabetes and obesity, specific amino acids are crucial for receptor binding and signal transduction. The following diagram illustrates the intracellular signaling pathway activated by the GLP-1 receptor.
References
- 1. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 2. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 3. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Trifluoroacetic Acid in the Synthesis of Glycine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetic acid (TFA) is an indispensable reagent in modern solid-phase peptide synthesis (SPPS), particularly in protocols involving the synthesis of peptides containing glycine (Gly) and other amino acids. While TFA itself is not incorporated into the peptide backbone as a stable covalent moiety, its pervasive use in deprotection and cleavage steps means it is intimately associated with the synthetic process and the final peptide product. These application notes provide a detailed overview of the role of TFA in the synthesis of glycine-containing peptides, protocols for its use and subsequent removal, and methods for the analysis of the final peptide product.
Core Concepts
In peptide synthesis, especially utilizing the common Boc/Bzl or Fmoc/tBu strategies, TFA plays two primary roles:
-
Deprotection: In Boc-based synthesis, a solution of TFA in dichloromethane (DCM) is used to remove the temporary Nα-tert-butoxycarbonyl (Boc) protecting group from the growing peptide chain, exposing the N-terminal amine for the next coupling cycle.[1][2]
-
Cleavage and Final Deprotection: In both Boc and Fmoc strategies, a "cleavage cocktail" with a high concentration of TFA (typically 95%) is used in the final step to cleave the completed peptide from the solid support resin and simultaneously remove the permanent side-chain protecting groups.[3][4]
Due to its role in the final cleavage step, the resulting crude peptide is typically isolated as a trifluoroacetate salt.[5][6] Residual TFA can impact the peptide's biological activity, stability, and downstream applications, making its quantification and potential removal a critical aspect of peptide production for research and therapeutic development.[7][8][9]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Glycine-Containing Peptide (Fmoc/tBu Strategy)
This protocol outlines the manual solid-phase synthesis of a generic tripeptide, H-Ala-Gly-Tyr-OH, to illustrate the key steps.
1. Resin Preparation:
-
Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) and then DMF (3 times) to remove all traces of piperidine.
3. Glycine Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), a coupling agent like HBTU (2.9 equivalents), and a base such as diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To confirm the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads.
-
Wash the resin with DMF (5 times).
4. Subsequent Amino Acid Coupling (Alanine):
-
Repeat the Fmoc deprotection and coupling steps for Fmoc-Ala-OH.
5. Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection on the N-terminal alanine residue as described in step 2.
6. Resin Washing and Drying:
-
Wash the peptide-resin with DCM (5 times) to remove residual DMF.[3]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[3]
Protocol 2: Cleavage and Deprotection of the Peptide
1. Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail in a fume hood. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger to prevent side reactions.[3]
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours. During this step, the peptide is cleaved from the resin, and the tBu side-chain protecting group on Tyrosine is removed.[3]
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of ice-cold diethyl ether.[3] A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[3]
-
Allow the ether to evaporate, leaving the crude peptide as a white solid.
Protocol 3: Analysis and Purification of the Glycine-Containing Peptide
1. Analytical HPLC:
-
Dissolve a small amount of the crude peptide in a suitable solvent, typically 0.1% TFA in water.
-
Analyze the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
A typical gradient is from 0.1% TFA in water (Solvent A) to 0.1% TFA in acetonitrile (Solvent B).[10]
-
Monitor the elution of the peptide at 210-220 nm.
2. Mass Spectrometry:
-
Confirm the molecular weight of the synthesized peptide using mass spectrometry, such as electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS).[10]
3. Preparative HPLC:
-
Purify the crude peptide using preparative RP-HPLC with a similar gradient as the analytical method to achieve the desired purity.
-
Collect the fractions containing the purified peptide.
4. Lyophilization:
-
Freeze the purified peptide fractions and lyophilize to obtain the final peptide product as a fluffy white powder.
Protocol 4: Quantification and Removal of Residual TFA
1. TFA Quantification:
-
The amount of residual TFA in the final peptide product can be determined by various methods, including ion chromatography, gas chromatography (GC), or 19F-NMR.[5][7][8][9]
2. TFA Removal (Salt Exchange):
-
To exchange the trifluoroacetate counterion for a more biologically compatible one like chloride, the following procedure can be used:
Data Presentation
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Synthesis Scale | 0.05 - 1.0 mmol | - | [4] |
| Amino Acid Equivalents | 3 - 5 eq | - | [11] |
| Coupling Reagent Equivalents | 2.9 - 4.9 eq | - | [3] |
| Cleavage Cocktail Composition | 95% TFA / 2.5% H2O / 2.5% TIS | - | [3] |
| Crude Peptide Purity | 50 - 80% | RP-HPLC | [10] |
| Final Peptide Purity | > 95% | RP-HPLC | [10] |
| Residual TFA Content | 5 - 25% by weight | Ion Chromatography, 19F-NMR | [7] |
| Peptide Yield (after purification) | 10 - 40% | Gravimetric | - |
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Peptide Cleavage and Deprotection Process.
Caption: Ionic Interaction between Peptide and TFA Counterions.
Conclusion
The incorporation of glycine into a peptide sequence via SPPS is a routine procedure. The critical consideration for researchers is the unavoidable presence of trifluoroacetic acid throughout the synthesis and purification process. Understanding the role of TFA, adhering to detailed protocols for its use in cleavage, and implementing procedures for its removal and quantification are essential for obtaining high-quality peptides suitable for research and drug development. The choice to perform a salt exchange to remove TFA should be guided by the specific requirements of the downstream application, as residual trifluoroacetate can have unintended effects in biological assays.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for N-terminal Modification of Peptides with TFA-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-terminal modification of peptides using N-Trifluoroacetyl-glycine (TFA-Gly-OH). This modification can be a critical step in the development of peptide-based therapeutics and research tools, offering a method to alter the physicochemical properties of peptides, enhance their stability, and modulate their biological activity.
Introduction to N-terminal Modification with this compound
N-terminal modification of peptides is a widely employed strategy in drug discovery and biotechnology to improve the therapeutic potential of peptide candidates.[1][2] The free amino group at the N-terminus of a peptide is a reactive handle that can be chemically altered to introduce various functionalities.[2] The addition of a TFA-Gly- moiety introduces a trifluoroacetyl group, which can significantly impact the peptide's properties.
The trifluoroacetyl group is known for its high electronegativity and hydrophobicity. Introducing this group at the N-terminus can:
-
Increase Proteolytic Stability: Capping the N-terminus can block the action of exopeptidases, thereby increasing the in vivo half-life of the peptide.[3][4]
-
Modulate Bioactivity: Altering the N-terminal charge and hydrophobicity can influence the peptide's interaction with its biological target, potentially enhancing or modifying its activity.[5]
-
Enhance Membrane Permeability: The increased hydrophobicity imparted by the trifluoroacetyl group may improve the peptide's ability to cross cell membranes.
-
Serve as a Protecting Group: The TFA group can be used as a protecting group in multi-step synthetic strategies.[6]
This document provides a detailed protocol for the on-resin N-terminal modification of a peptide with this compound using standard solid-phase peptide synthesis (SPPS) chemistry.
Experimental Protocols
On-Resin N-terminal Modification with this compound
This protocol describes the coupling of this compound to the N-terminus of a peptide that has been synthesized on a solid support using Fmoc-based chemistry.
Materials:
-
Peptide-on-resin with a free N-terminus
-
This compound
-
Coupling reagents:
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Piperidine solution (20% in DMF) for Fmoc deprotection (if starting with an N-terminally Fmoc-protected peptide)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)[7]
-
Cold diethyl ether
-
HPLC grade water and acetonitrile with 0.1% TFA for purification
Protocol:
-
Resin Preparation:
-
If the N-terminus of the peptide-on-resin is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove the piperidine and by-products.
-
Swell the resin in DMF for 30 minutes prior to the coupling reaction.
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin substitution) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swelled peptide-on-resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates the completion of the coupling.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents and by-products.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a freshly prepared cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes any remaining side-chain protecting groups.[7]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude TFA-Gly-peptide.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.[8]
-
Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight of the N-terminally modified product.
-
Workflow for Synthesis and Modification
Data Presentation
The following table provides an example of the quantitative data that should be recorded during the synthesis and modification process.
| Parameter | Value (Example) | Unit | Notes |
| Resin | |||
| Type | Rink Amide | - | For C-terminally amidated peptides |
| Substitution | 0.5 | mmol/g | |
| Amount | 200 | mg | |
| Peptide Synthesis | |||
| Scale | 0.1 | mmol | |
| Coupling Efficiency (avg.) | >99 | % | Monitored by Kaiser test |
| N-terminal Modification | |||
| This compound | 3 | eq | Equivalents relative to resin substitution |
| HATU | 2.9 | eq | |
| DIPEA | 6 | eq | |
| Coupling Time | 3 | hours | |
| Final Product | |||
| Crude Yield | 85 | mg | |
| Purity (crude) | 70 | % | Determined by HPLC |
| Purified Yield | 45 | mg | |
| Purity (purified) | >98 | % | Determined by HPLC |
| Theoretical Mass | 1500.5 | Da | Calculated mass of the TFA-Gly-peptide |
| Observed Mass | 1500.6 | Da | Determined by Mass Spectrometry |
Potential Applications and Signaling Pathway Analysis
Peptides with N-terminal this compound modification can be utilized in various research and therapeutic areas. For instance, they can be designed as enzyme inhibitors, receptor agonists or antagonists, or as tools for studying protein-protein interactions. The modification may enhance their stability and cellular uptake, making them more effective in biological assays.
Below is a conceptual diagram of how a TFA-Gly-modified peptide inhibitor could be used to study a generic kinase signaling pathway.
In this example, the TFA-Gly-peptide is designed to inhibit Kinase B. The N-terminal modification may improve its stability and cell permeability, allowing for effective inhibition of the downstream signaling cascade, which can be monitored by observing changes in the cellular response.
Conclusion
The N-terminal modification of peptides with this compound offers a valuable strategy for enhancing the properties of peptide-based molecules for research and therapeutic development. The protocol provided herein, based on standard SPPS methodologies, allows for the efficient and controlled introduction of this modification. Careful purification and characterization are essential to ensure the quality of the final product for its intended application.
References
- 1. Peptide Workflow [cem.com]
- 2. alfachemic.com [alfachemic.com]
- 3. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Modifications: N-Terminal, Internal, and C-Terminal [sigmaaldrich.com]
- 5. Influence of N-terminus modifications on the biological activity, membrane interaction, and secondary structure of the antimicrobial peptide hylin-a1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for TFA-Gly-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Trifluoroacetyl-glycine (TFA-Gly-OH) is a derivative of the amino acid glycine where the amino group is protected by a trifluoroacetyl (TFA) group. Historically, the TFA group was one of the early protecting groups utilized in peptide synthesis. Its application in solution-phase peptide synthesis presents specific advantages and challenges that are critical for researchers to understand for successful implementation. These notes provide detailed protocols and data for the use of this compound in the synthesis of peptides in solution.
The trifluoroacetyl group is notable for its lability under mild basic conditions, such as treatment with piperidine or sodium hydroxide, which allows for selective deprotection. However, a significant drawback is the propensity for racemization during the activation of the carboxyl group for peptide bond formation. This side reaction can be particularly problematic when using TFA-protected amino acids other than glycine. Additionally, the conditions required for TFA group removal can sometimes lead to cleavage of the peptide backbone, especially during alkaline hydrolysis, which has limited its widespread use in favor of other protecting groups like Boc and Fmoc.
Despite these challenges, this compound can be a useful building block in specific synthetic strategies, particularly when the introduction of a glycine residue is desired and subsequent deprotection under mild basic conditions is advantageous.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H4F3NO3 |
| Molecular Weight | 171.08 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 118-121 °C |
| Solubility | Soluble in water, methanol, and ethyl acetate |
Table 2: Comparison of N-Protecting Groups in Solution-Phase Peptide Synthesis
| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |
| TFA | Mild base (e.g., Piperidine, NaOH) | - Cleavage under mild basic conditions- Orthogonal to acid-labile groups | - High risk of racemization during coupling- Potential for peptide bond cleavage during deprotection |
| Boc | Strong acid (e.g., TFA) | - Widely used- Lower risk of racemization compared to TFA | - Requires strong acid for removal, which can affect acid-sensitive residues |
| Fmoc | Mild base (e.g., Piperidine) | - Mild deprotection conditions- Orthogonal to acid-labile groups | - Can be susceptible to premature cleavage under certain conditions |
| Cbz (Z) | Catalytic hydrogenation | - Stable to acidic and basic conditions | - Requires specialized equipment for hydrogenation |
Experimental Protocols
Protocol 1: Activation of this compound and Coupling to an Amino Acid Ester
This protocol describes the synthesis of a dipeptide, TFA-Gly-X-OR, where X is any amino acid and R is an alkyl or benzyl group. The carboxyl group of this compound is activated to facilitate peptide bond formation.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
Coupling reagent (e.g., DCC, EDC·HCl, or HATU)
-
Base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF.
-
Neutralization: Add the base (1.0 equivalent of NMM or DIEA) to the solution to neutralize the hydrochloride salt of the amino acid ester. Stir for 10 minutes at room temperature.
-
Activation: In a separate flask, dissolve the coupling reagent (1.1 equivalents) in the same anhydrous solvent.
-
Coupling: Slowly add the solution of the coupling reagent to the mixture of this compound and the amino acid ester at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used).
-
Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure TFA-protected dipeptide ester.
Protocol 2: Deprotection of the N-TFA Group in Solution
This protocol outlines the removal of the N-trifluoroacetyl group from the synthesized dipeptide.
Materials:
-
TFA-protected peptide ester
-
Deprotection reagent (e.g., 1 M sodium hydroxide in methanol or 20% piperidine in DMF)
-
Solvent (e.g., Methanol or DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolution: Dissolve the TFA-protected peptide ester in methanol or DMF.
-
Deprotection:
-
Using NaOH: Add 1 M NaOH in methanol (1.1 equivalents) to the solution at 0 °C. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Using Piperidine: Add 20% piperidine in DMF to the solution. Stir at room temperature and monitor the reaction by TLC.
-
-
Work-up:
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) if necessary.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the deprotected dipeptide ester.
-
-
Purification: The crude product can be further purified by chromatography if necessary.
Visualizations
Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.
Caption: Key considerations and potential side reactions when using this compound.
Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
Applications of N-(Trifluoroacetyl)glycine (TFA-Gly-OH) in Drug Discovery and Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of N-(Trifluoroacetyl)glycine (TFA-Gly-OH) in modern drug discovery and design. This versatile building block offers unique advantages in the synthesis of peptides and peptidomimetics, primarily owing to the influence of the trifluoroacetyl group on the molecule's chemical and biological properties.
Introduction to this compound
This compound is a derivative of the simplest amino acid, glycine, where the amino group is protected by a trifluoroacetyl (TFA) group. This modification imparts several desirable characteristics, making it a valuable tool in medicinal chemistry. The electron-withdrawing nature of the trifluoroacetyl group can enhance the metabolic stability of peptides by shielding the adjacent peptide bond from enzymatic degradation. Furthermore, the incorporation of fluorine can modulate physicochemical properties such as lipophilicity and binding affinity, which are critical for optimizing drug candidates.
Key Applications in Drug Discovery
The primary applications of this compound in drug discovery include its use as a specialized building block in Solid-Phase Peptide Synthesis (SPPS) and as a key component in the design of novel peptidomimetics.
-
Building Block in Peptide Synthesis: this compound can be incorporated into peptide sequences to introduce a glycine residue with a protected N-terminus. The TFA group is stable under the acidic conditions typically used for the cleavage of side-chain protecting groups but can be removed under basic conditions, allowing for selective deprotection and further modification of the peptide chain.
-
Peptidomimetics and Modified Peptides: The trifluoroacetyl group can influence the conformational properties of the peptide backbone. This feature is exploited in the design of peptidomimetics to create molecules with enhanced target specificity and improved resistance to proteolysis.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of peptides, providing a general reference for expected yields and purity. Note that specific results can vary based on the sequence, scale, and specific protocol used.
Table 1: Expected Yield and Purity in Solid-Phase Peptide Synthesis (SPPS)
| Stage | Expected Yield | Expected Purity (by HPLC) |
| Crude Peptide | 70-90% | 60-80% |
| Purified Peptide | 30-50% | >95% |
Table 2: Reagent Quantities for a Typical Coupling Step (0.1 mmol Scale)
| Amino Acid to be Coupled | Fmoc-Amino Acid (mg) | Coupling Reagent (e.g., HBTU) (mg) | Base (e.g., DIPEA) (µL) |
| Glycine | 148.6 | 185.7 | 174 |
| Alanine | 155.7 | 189.7 | 174 |
| Phenylalanine | 193.7 | 185.7 | 174 |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the fundamental steps for the manual synthesis of a peptide on a solid support using Fmoc chemistry.
1. Resin Preparation:
- Weigh the appropriate amount of Fmoc-protected amino acid-loaded resin (e.g., 200 mg for a 0.1 mmol scale).
- Place the resin in a solid-phase synthesis vessel.
- Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (5 equivalents), a coupling agent such as HBTU (4.9 equivalents), and a base like DIPEA (10 equivalents) in DMF.
- Allow the mixture to pre-activate for 5-10 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (5 times).
- (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A yellow/colorless result indicates a complete reaction.
4. Repeat Synthesis Cycle:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform one last Fmoc deprotection (step 2).
6. Cleavage and Deprotection:
- Wash the peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.
- Prepare a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[1]
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
7. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[1]
- Centrifuge the mixture to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether.
- Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Incorporation of this compound
To incorporate this compound into a peptide sequence, it would be used in the coupling step (Step 3 of Protocol 1) in place of an Fmoc-protected amino acid. As this compound does not have an Fmoc group, the subsequent Fmoc deprotection step (Step 2) for that cycle would be skipped. The TFA protecting group would then be removed during the final cleavage with a strong acid like TFA or, if selective deprotection is desired, under basic conditions prior to cleavage from the resin.
Visualization of Workflows and Pathways
Experimental Workflow for SPPS
The following diagram illustrates the general workflow for Solid-Phase Peptide Synthesis.
Logical Relationship of this compound in Drug Design
This diagram shows the logical flow of how this compound is utilized to create modified peptides with improved drug-like properties.
Disclaimer: The experimental protocols and quantitative data provided are for informational purposes and should be adapted and optimized for specific research applications.
References
A Comparative Analysis of Manual vs. Automated Solid-Phase Peptide Synthesis of Glycine Peptides
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has become the cornerstone of peptide synthesis.[1] It allows for the efficient construction of peptides by assembling amino acids on an insoluble resin support, simplifying purification by enabling the removal of excess reagents and byproducts through simple washing and filtration steps.[1][2] The choice between manual and automated SPPS is a critical decision in the laboratory, influencing factors such as throughput, cost, purity, and the complexity of the peptides being synthesized.[1] This document provides a detailed comparison of manual and automated SPPS for the synthesis of a simple glycine peptide, culminating in the TFA salt of glycine (TFA-Gly-OH) after cleavage from the resin. While the synthesis of a single amino acid is a basic application, it serves as a clear model for comparing the fundamental operations of each methodology.
Data Presentation: Manual vs. Automated Synthesis
The decision to employ manual or automated SPPS often depends on quantitative metrics such as synthesis time, cost, and the quality of the final product. The following tables provide a comparative summary of these key parameters.
Table 1: Quantitative Comparison of Manual and Automated SPPS for a Single Coupling Cycle
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses)[3] |
Data in this table is based on the synthesis of a single amino acid residue and may vary depending on the specific amino acid, resin, and coupling chemistry used.[4]
Table 2: Cost and Resource Comparison
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Initial Investment | Low (basic laboratory glassware) | High (purchase of a peptide synthesizer)[5] |
| Labor Cost | High (intensive hands-on time) | Low (minimal operator intervention required)[6] |
| Reagent and Solvent Cost | Can be higher due to less precise dispensing | Generally lower due to optimized protocols[1] |
| Cost-effectiveness | More cost-effective for small numbers of peptides or infrequent synthesis | More cost-effective for high-throughput synthesis and routine production[7] |
Experimental Protocols
The following protocols outline the synthesis of a single glycine residue on a solid support, followed by cleavage to yield TFA-H-Gly-OH. The widely used Fmoc/tBu strategy is employed.[8]
Protocol 1: Manual Solid-Phase Synthesis of TFA-H-Gly-OH
Materials:
-
Fmoc-Gly-OH
-
Wang Resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether (cold)
-
Fritted syringe or reaction vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling:
-
Place 100 mg of Wang resin in a fritted syringe.
-
Add 2 mL of DCM and allow the resin to swell for 30 minutes.
-
Drain the DCM and wash the resin with DMF (3 x 2 mL).
-
-
Fmoc-Gly-OH Loading (if starting with non-preloaded resin):
-
Dissolve Fmoc-Gly-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Dry the resin under vacuum.
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh 2 mL of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Coupling of Fmoc-Gly-OH:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.) and OxymaPure (3 eq.) in DMF. Add DIC (3 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 3.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5 x 2 mL) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add 2 mL of the cleavage cocktail to the dry resin in a fume hood.
-
Shake the mixture for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Automated Solid-Phase Synthesis of TFA-H-Gly-OH
Materials and Equipment:
-
Automated peptide synthesizer
-
Fmoc-Gly-OH
-
Pre-loaded Gly-Wang Resin (or unloaded Wang resin for initial loading)
-
All necessary reagents and solvents for Fmoc-SPPS (DMF, DCM, Piperidine, DIC, OxymaPure, TFA, TIS, H₂O) connected to the synthesizer.
Procedure:
-
System Preparation:
-
Ensure all reagent and solvent bottles are sufficiently filled and connected to the correct ports on the synthesizer.
-
Prime all lines to ensure proper reagent delivery.
-
-
Sequence Programming:
-
Enter the single amino acid sequence (Glycine) into the synthesizer's control software.
-
Specify the resin type, scale of synthesis, and the desired synthesis protocol (e.g., standard Fmoc/tBu chemistry).
-
-
Synthesis Initiation:
-
Place the reaction vessel containing the pre-loaded Gly-Wang resin (or unloaded resin for the first coupling) into the synthesizer.
-
Start the automated synthesis program.
-
-
Automated Synthesis Cycle: The synthesizer will automatically perform the following steps:
-
Swell Resin: The resin is washed with DMF to ensure proper swelling.
-
Fmoc Deprotection: The Fmoc protecting group is removed by flushing with a solution of 20% piperidine in DMF.
-
Washing: The resin is washed with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Coupling: The synthesizer delivers the pre-activated Fmoc-Gly-OH solution to the reaction vessel and allows the coupling reaction to proceed for a pre-programmed time.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
-
Final Deprotection and Cleavage (Manual Step):
-
Once the automated synthesis is complete, the resin is typically removed from the synthesizer.
-
The final cleavage and deprotection are performed manually as described in Protocol 1, step 6. Some synthesizers may have modules for automated cleavage, but it is often performed as a separate manual step.
-
Visualizations
The following diagrams illustrate the workflows for manual and automated SPPS, as well as the chemical pathway for TFA cleavage.
Discussion
Manual SPPS: This method offers a low-cost entry into peptide synthesis and provides a high degree of flexibility for troubleshooting and implementing non-standard chemistries. However, it is labor-intensive and prone to human error, which can lead to lower purity and yield.[1][9] The hands-on nature of manual synthesis makes it well-suited for small-scale synthesis, optimization of reaction conditions, and for laboratories with limited budgets.
Automated SPPS: Automated peptide synthesizers significantly reduce hands-on time, increase throughput, and improve reproducibility.[3][10] These instruments perform the repetitive steps of deprotection, washing, and coupling with high precision, minimizing the potential for human error.[6] While the initial investment is higher, automated systems can be more cost-effective for laboratories with high-throughput needs.[5] Modern automated synthesizers may also incorporate features like microwave heating to accelerate reaction times and improve the synthesis of difficult sequences.[8]
TFA Cleavage: Trifluoroacetic acid is a strong acid commonly used in the final step of Fmoc-SPPS to cleave the synthesized peptide from the resin and remove acid-labile side-chain protecting groups.[8] The cleavage cocktail typically includes scavengers, such as triisopropylsilane (TIS) and water, to trap reactive carbocations that are generated during the cleavage process and can otherwise lead to unwanted side reactions with the peptide.[8]
Conclusion
The choice between manual and automated SPPS depends on the specific requirements of the research, including the number of peptides to be synthesized, the complexity of the sequences, the desired purity and yield, and the available budget and personnel. For the synthesis of a simple glycine peptide, both methods are effective. Manual synthesis provides a cost-effective option for occasional synthesis, while automated synthesis is superior for routine, high-throughput production, offering higher purity, yield, and reproducibility with significantly less hands-on time.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. Concept Life Sciences | FAQs - Solid-phase Peptide Synthesis [conceptlifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. datainsightsmarket.com [datainsightsmarket.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. pharmaoffer.com [pharmaoffer.com]
- 8. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
Troubleshooting & Optimization
Technical Support Center: Solubility of TFA-Gly-OH in DMF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-Trifluoroacetylglycine (TFA-Gly-OH) in N,N-Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMF at room temperature?
A1: While DMF is generally an excellent solvent for protected amino acids, several factors can hinder the dissolution of this compound.[1][2] These include:
-
Concentration: You may be attempting to create a solution that is above the saturation point of this compound in DMF under the current conditions.
-
Solvent Quality: The presence of impurities in the DMF, particularly water, can negatively impact the solubility of acylated amino acids. It is recommended to use high-purity, anhydrous DMF.[1]
-
Temperature: Solubility is temperature-dependent. Gentle warming can often improve both the rate of dissolution and the overall solubility.
-
Source and Purity of this compound: Variations in the crystalline structure or the presence of impurities in the this compound solid can affect its solubility.
Q2: I observe a fine white powder suspended in the DMF, even after vigorous stirring. What should I do?
A2: This indicates that the this compound is not fully dissolved. You can try the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to provide energy that can help break down solid aggregates and promote dissolution.
-
Gentle Warming: Heat the mixture gently (e.g., to 30-40°C) while stirring. Avoid excessive heat, as it could potentially lead to degradation over extended periods.
-
Solvent Addition: If your experimental protocol allows, add a small amount of additional anhydrous DMF to decrease the concentration.
-
Co-solvent: In some challenging cases for similar compounds, a small percentage of a co-solvent like Dichloromethane (DCM) might be used, though this should be tested for compatibility with your specific reaction.[3]
Q3: Can I use a solvent other than DMF to dissolve this compound?
A3: Yes, although DMF is a standard solvent in many applications like solid-phase peptide synthesis (SPPS), other polar aprotic solvents can be used.[1][4] N-Methyl-2-pyrrolidone (NMP) is a common alternative that often has better solvating properties for protected amino acids.[2][4] However, be aware that NMP is more viscous and costly than DMF.[2] The choice of solvent should always be validated for compatibility with downstream steps in your experimental workflow.
Q4: How does residual water in DMF affect the solubility of this compound?
A4: this compound, like other protected amino acids, is largely non-polar, whereas DMF is a polar aprotic solvent. Water can form hydrogen bonds with both the this compound and the DMF, which can disrupt the favorable solute-solvent interactions and lead to decreased solubility or precipitation. Using anhydrous DMF is crucial for consistent results.
Q5: After dissolving this compound in DMF, I noticed a precipitate forming over time. What causes this?
A5: Precipitate formation in a previously clear solution can be due to a few factors:
-
Temperature Fluctuation: If the solution was prepared at an elevated temperature, cooling to room temperature might cause it to become supersaturated, leading to precipitation.
-
Solvent Degradation: DMF can slowly degrade over time to form dimethylamine and formic acid.[1] These impurities could potentially react with the this compound or alter the solvent properties, causing the compound to crash out of solution. Always use fresh, high-quality DMF.
-
Hygroscopic Water Absorption: DMF is hygroscopic and can absorb moisture from the air if not stored properly. This increase in water content can lead to the precipitation of the solute.
Data Summary
| Parameter | Observation / Recommendation | Source |
| Qualitative Solubility | Generally soluble in DMF, which is a standard solvent for this class of compounds in peptide synthesis. | [1][5] |
| Typical Concentration Range | For analogous Fmoc-amino acids in SPPS, concentrations of 0.3 M to 0.5 M in DMF are common for coupling reactions. | [6][7] |
| Effect of Temperature | Solubility generally increases with gentle warming. | - |
| Effect of Water | The presence of water in DMF can significantly decrease solubility. Use of anhydrous DMF is strongly recommended. | [1] |
| Recommended Solvent Grade | High-purity, anhydrous DMF (<0.01% water) is recommended for consistent and optimal solubility. | - |
| Alternative Solvents | N-Methyl-2-pyrrolidone (NMP) is a viable alternative with potentially better solvating power for protected amino acids. | [2][4] |
Experimental Protocol
Objective: To prepare a stock solution of this compound in DMF.
Materials:
-
This compound (CAS No: 383-70-0)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sterile glass vial with a screw cap
-
Magnetic stirrer and stir bar or vortex mixer
-
Optional: Ultrasonic bath, heating block
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent moisture contamination. Work in a fume hood and wear appropriate personal protective equipment (PPE).
-
Weighing: Accurately weigh the desired amount of this compound solid and transfer it to the glass vial.
-
Solvent Addition: Using a pipette or graduated cylinder, add the calculated volume of anhydrous DMF to the vial to achieve the target concentration.
-
Dissolution:
-
Place a magnetic stir bar in the vial and place it on a magnetic stirrer at room temperature.
-
Alternatively, cap the vial and use a vortex mixer to agitate the solution.
-
Continue mixing until the solid is fully dissolved. This may take several minutes.
-
-
Troubleshooting (if undissolved solid remains):
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals until the solid dissolves.
-
Gentle Warming: If sonication is not sufficient, warm the vial to 30-40°C on a heating block while continuing to stir. Do not overheat.
-
-
Storage: Once fully dissolved, store the solution in a tightly sealed container, protected from light and moisture, to prevent degradation or precipitation. If the solution was warmed, allow it to cool to room temperature and observe for any precipitation before use.
Visual Guides
Below are diagrams to assist in troubleshooting and understanding the chemical interactions involved in the solubility of this compound in DMF.
Caption: Troubleshooting workflow for dissolving this compound in DMF.
Caption: Key intermolecular interactions influencing solubility.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
preventing side reactions during TFA deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent common side reactions during trifluoroacetic acid (TFA) deprotection of peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during TFA deprotection?
The primary cause of side reactions is the generation of highly reactive carbocations, particularly the tert-butyl cation, from the cleavage of tert-butyl-based protecting groups by TFA.[1] These carbocations can then electrophilically attack nucleophilic amino acid side chains, leading to undesired modifications.
Q2: Which amino acid residues are most susceptible to side reactions during TFA deprotection?
Amino acid residues with nucleophilic side chains are particularly vulnerable to modification by carbocations and other reactive species generated during TFA deprotection. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also susceptible to oxidation.[1][2]
-
Cysteine (Cys): The free thiol group is a target for alkylation, particularly S-tert-butylation.[3]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
-
Arginine (Arg): Protecting groups on the guanidino side chain, such as Pmc and Pbf, can generate reactive species upon cleavage that can modify other residues, particularly tryptophan.
-
Asparagine (Asn) and Glutamine (Gln): These residues can undergo dehydration to form nitriles under strong acidic conditions.
-
Aspartic Acid (Asp): Can be susceptible to aspartimide formation, a rearrangement that can be difficult to separate from the desired product.[4]
Q3: What are scavengers and how do they prevent side reactions?
Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap reactive carbocations and other electrophilic species generated during deprotection.[1] By reacting with these species, scavengers prevent them from modifying the desired peptide product.
Troubleshooting Guides
Issue 1: Alkylation (tert-butylation) of Sensitive Residues (Trp, Met, Cys, Tyr)
-
Symptom: Observation of unexpected peaks in HPLC or mass spectrometry analysis corresponding to the addition of a tert-butyl group (+56 Da).
-
Cause: Electrophilic attack of the tert-butyl cation on the nucleophilic side chains of sensitive amino acids.[1]
-
Solution: Employ a scavenger cocktail designed to efficiently trap carbocations.
-
Recommended Scavengers:
-
Triisopropylsilane (TIS): A very effective carbocation scavenger.
-
Thioanisole: Particularly useful for protecting methionine from S-alkylation.
-
1,2-Ethanedithiol (EDT): A common scavenger for protecting cysteine.
-
Phenol: Can act as a scavenger for various reactive species.
-
Water: Can also help to quench carbocations.
-
-
Example Cleavage Cocktail (Reagent K):
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Issue 2: Oxidation of Methionine and Tryptophan
-
Symptom: Detection of oxidized species (e.g., methionine sulfoxide, +16 Da).
-
Cause: Oxidation of the sulfur-containing side chain of methionine or the indole ring of tryptophan, which can be catalyzed by acidic conditions and exposure to air.[2]
-
Solution: Use scavengers with reducing properties and perform the cleavage under an inert atmosphere.
-
Recommended Scavengers:
-
Example Cleavage Cocktail (for Met-containing peptides): A specialized cocktail containing reagents like dimethylsulfide and ammonium iodide can be used to minimize oxidation.
-
Issue 3: Aspartimide Formation
-
Symptom: Presence of a mass-neutral impurity that is difficult to separate chromatographically from the desired peptide.
-
Cause: Base-catalyzed rearrangement of aspartic acid residues during Fmoc deprotection, which can also be influenced by the acidic conditions of final cleavage.[4]
-
Solution: While primarily addressed during Fmoc deprotection, the choice of cleavage conditions can play a role. Using milder cleavage conditions or protecting groups on the Asp side chain that are less prone to this rearrangement can be beneficial. Strategies to prevent this during synthesis include using bulkier protecting groups for the Asp side chain or protecting the adjacent backbone amide.[4]
Issue 4: Dehydration of Asparagine and Glutamine
-
Symptom: Detection of peptide variants with a mass loss of 18 Da, corresponding to the loss of water.
-
Cause: Acid-catalyzed dehydration of the side-chain amide to a nitrile.
-
Solution: Use of side-chain protecting groups for Asn and Gln, such as the trityl (Trt) group, can prevent this side reaction.[6] However, complete removal of the Trt group from N-terminal Asn can be slow.[7]
Quantitative Data on Scavenger Cocktails
The following table summarizes common cleavage cocktails and their components, highlighting their primary applications in preventing specific side reactions.
| Cleavage Cocktail | TFA (%) | Phenol (%) | Water (%) | Thioanisole (%) | EDT (%) | TIS (%) | Other Scavengers | Primary Application |
| Standard | 95 | - | 2.5 | - | - | 2.5 | - | General purpose, good for peptides without highly sensitive residues. |
| Reagent K | 82.5 | 5 | 5 | 5 | 2.5 | - | - | Peptides with multiple sensitive residues (Trp, Met, Cys). |
| Reagent B | 88 | 5 | 5 | - | - | 2 | - | "Odorless" alternative to thiol-containing cocktails, effective for Trt group removal. |
| Reagent H | 81 | 5 | 3 | 5 | 2.5 | - | DMS (2%), NH₄I (1.5%) | Specifically designed to prevent methionine oxidation. |
| TFA/Thioanisole/EDT | 92.5 | - | - | 5 | 2.5 | - | - | Effective for preventing S-tert-butylation of Cysteine. |
Experimental Protocols
General Protocol for TFA Deprotection and Cleavage:
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Selected scavengers (e.g., TIS, water, phenol, thioanisole, EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Shaker or rocker
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with DCM (3 x volume of resin) to remove any residual DMF and to swell the resin.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare the desired cleavage cocktail by carefully mixing the appropriate volumes of TFA and scavengers. Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the swollen resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-4 hours. The optimal time depends on the protecting groups and the peptide sequence. For peptides with multiple Arg(Pbf) residues, a longer cleavage time may be necessary.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved organic impurities.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
Caption: General workflow for TFA deprotection and cleavage of a peptide from solid-phase resin.
Caption: Mechanism of tert-butylation side reaction and prevention by scavengers during TFA deprotection.
References
Technical Support Center: Optimizing TFA Cleavage for Sensitive Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing trifluoroacetic acid (TFA) cleavage cocktails for sensitive peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during TFA cleavage of sensitive peptides?
A1: The most prevalent issues include incomplete removal of side-chain protecting groups, modification of sensitive amino acid residues, and formation of side products. Sensitive amino acids such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Tyrosine (Tyr), Arginine (Arg), Asparagine (Asn), and Glutamine (Gln) are particularly susceptible to degradation or modification by reactive species generated during cleavage.[1]
Q2: What are scavengers and why are they essential in a TFA cleavage cocktail?
A2: Scavengers are reagents added to the TFA cleavage cocktail to "trap" reactive carbocations and other species that are liberated from the side-chain protecting groups and the resin linker during acidolysis.[2] Without effective scavengers, these reactive species can cause unwanted side reactions such as alkylation or oxidation of sensitive amino acid residues, leading to impurities that are often difficult to separate from the desired peptide.[1][3]
Q3: Which amino acids are considered "sensitive" during TFA cleavage and what are the common side reactions?
A3: Several amino acids are prone to modification during TFA cleavage:
-
Tryptophan (Trp): The indole side chain is susceptible to alkylation by protecting groups and oxidation. Using a Boc protecting group on the indole nitrogen can help minimize some side reactions.[1][3]
-
Methionine (Met): The thioether side chain can be oxidized to the sulfoxide.
-
Cysteine (Cys): The free thiol group can be alkylated, particularly by t-butyl cations, leading to S-tert-butylation.[4] It can also be oxidized to form disulfides.
-
Tyrosine (Tyr): The phenol ring can be alkylated by carbocations.[1]
-
Arginine (Arg): Protecting groups like Pmc and Mtr can be difficult to remove and can lead to sulfonation of Trp residues.[3]
-
Asparagine (Asn) & Glutamine (Gln): Dehydration of the side-chain amide can occur, and some protecting groups like Mbh may require longer deprotection times.[1]
Q4: How do I choose the right cleavage cocktail for my peptide?
A4: The choice of cleavage cocktail depends on the amino acid composition of your peptide, the protecting groups used, and the type of resin linker.[1] A good starting point is a standard cocktail like TFA/TIS/H2O (95:2.5:2.5). However, for peptides containing sensitive residues, additional or alternative scavengers are necessary. For instance, for peptides rich in Cys, Met, and Trp, a more complex cocktail containing scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) is often recommended.[5]
Troubleshooting Guides
Problem 1: My peptide shows incomplete deprotection of Arg(Pmc/Pbf) or Asn/Gln(Trt).
-
Cause: Insufficient cleavage time or TFA concentration. Some protecting groups are more acid-labile than others. For example, Arg(Pmc) and Arg(Mtr) can require longer cleavage times for complete removal.[1][2] N-terminal Asn(Trt) may also need extended cleavage times.[1]
-
Solution:
-
Extend Cleavage Time: Increase the cleavage reaction time to 3-4 hours. Monitor the deprotection progress by taking small aliquots at different time points and analyzing them by HPLC.[1]
-
Optimize Cocktail: For multiple Arg(Pmc) residues, ensure your cocktail contains effective scavengers like triisopropylsilane (TIS).[3]
-
Problem 2: My mass spectrometry results show a +56 Da adduct on Cysteine residues.
-
Cause: This corresponds to the S-tert-butylation of the Cysteine thiol group. The t-butyl cations are generated from t-butyl-based protecting groups (e.g., for Ser, Thr, Tyr, Asp, Glu) and are not effectively quenched.[4]
-
Solution:
-
Use Thiol Scavengers: Incorporate a thiol scavenger such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) into your cleavage cocktail to effectively trap t-butyl cations.[4][5]
-
Two-Step Cleavage: A two-step cleavage protocol can be beneficial. Initially, use a lower concentration of TFA (e.g., 70%) with a higher concentration of scavengers like thioanisole and DMS for 30 minutes. Then, increase the TFA concentration to 80-90% for the remainder of the cleavage time.[4]
-
Problem 3: My Trp-containing peptide shows significant side products.
-
Cause: The indole ring of Tryptophan is highly susceptible to alkylation by carbocations (e.g., from Trt groups) and oxidation.[1]
-
Solution:
-
Protect the Indole Ring: Use Fmoc-Trp(Boc)-OH during synthesis. The Boc group protects the indole nitrogen and significantly reduces side reactions.[3]
-
Use Effective Scavengers: Include scavengers like TIS, which is very efficient at quenching Trt cations.[3] Adding 1-2% EDT can also help prevent oxidation.
-
Problem 4: My peptide is not precipitating well in cold ether.
-
Cause: The peptide may be too short, too hydrophobic, or the volume of ether is insufficient.
-
Solution:
-
Increase Ether Volume: Use a larger volume of cold diethyl ether (at least 10-fold excess).
-
Ensure Ether is Cold: Pre-chill the ether to -20°C or colder.
-
Alternative Precipitation Solvents: If diethyl ether is ineffective, try other non-polar solvents like a mixture of ether and hexane.
-
Data Presentation
Table 1: Common TFA Cleavage Cocktails and Their Applications
| Reagent Name | Composition (v/v/w) | Target Peptides & Applications |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides containing Trp, His, Met, and Cys.[1] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | An alternative for peptides with sensitive residues.[1] |
| Cys-Peptide Cocktail | 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% EDT | Specifically for Cys-containing peptides to prevent S-tert-butylation and oxidation.[5] |
Table 2: Efficacy of Different Scavengers in Reducing S-tert-Butylation of Cysteine
| Scavenger Added to TFA/TIS/H₂O (90:2.5:2.5:5) | % S-t-butylated Side Product (HPLC Area) |
| None (Control) | 18.6% |
| Dimethyl Sulfide (DMS) | 4.5% |
| Thioanisole | 5.2% |
| m-Cresol | 8.9% |
| Anisole | 10.1% |
| Dithiothreitol (DTT) (1% w/v) | 3.8% |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | 4.1% |
Data adapted from a study on a model Cys-containing peptide.[4] Absolute values can vary depending on the peptide sequence and specific conditions.
Experimental Protocols
Standard TFA Cleavage and Peptide Precipitation
-
Resin Preparation: After solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail fresh just before use. For 100 mg of resin, prepare 2 mL of the cocktail. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours. The resin may change color, which is normal.[1]
-
Peptide Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide.
-
-
Peptide Precipitation:
-
In a centrifuge tube, add the TFA solution to at least 10 volumes of ice-cold diethyl ether.
-
A white precipitate of the crude peptide should form immediately.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and TFA.[6]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., 0.1% TFA in water) for analysis by HPLC and mass spectrometry.[6]
Visualizations
References
Technical Support Center: Troubleshooting Incomplete Coupling of TFA-Gly-OH
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during solid-phase peptide synthesis (SPPS), with a specific focus on the incomplete coupling of N-Trifluoroacetyl-glycine (TFA-Gly-OH).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often incomplete?
Incomplete coupling of this compound is a common issue in solid-phase peptide synthesis. The primary reason lies in the strong electron-withdrawing nature of the trifluoroacetyl (TFA) protecting group. This effect significantly reduces the nucleophilicity of the nitrogen atom in the amino group of glycine, making the formation of the amide bond more difficult compared to standard Fmoc- or Boc-protected amino acids.
Q2: What are the signs of an incomplete coupling reaction?
Several indicators can suggest that the coupling of this compound was not successful:
-
Positive Kaiser Test: A positive result (blue or purple beads) from a Kaiser test after the coupling step indicates the presence of unreacted primary amines on the resin.[1][2][3]
-
Presence of Deletion Sequences: Analysis of the crude peptide by mass spectrometry may reveal the presence of peptides missing the glycine residue.
-
Low Yield of the Final Peptide: A lower than expected yield of the desired full-length peptide can be a consequence of incomplete coupling at one or more steps.
Q3: Can I use standard coupling reagents for this compound?
While standard coupling reagents can be attempted, they often result in low coupling efficiency due to the reduced nucleophilicity of the TFA-protected amine. More potent coupling reagents are generally recommended for such "difficult" couplings.
Troubleshooting Guide
If you are experiencing incomplete coupling of this compound, consider the following troubleshooting strategies.
Problem: Positive Kaiser test after this compound coupling.
A positive Kaiser test indicates free amines on the resin, signifying a failed or incomplete coupling reaction.
Solution 1: Employ a More Potent Coupling Reagent
For electron-deficient amino acids like this compound, more powerful coupling reagents are often necessary to drive the reaction to completion. Onium salt-based reagents are generally more effective than carbodiimides in these situations.
Recommended Reagents for Difficult Couplings:
| Coupling Reagent | Class | Key Characteristics |
| HATU | Aminium Salt | Highly efficient, fast reaction times, but can cause side reactions if used in excess. |
| HBTU | Aminium Salt | A common and effective coupling reagent, similar to HATU. |
| COMU | Uronium Salt | High coupling efficiency, good solubility, and a safer alternative to benzotriazole-based reagents.[4] |
| PyBOP | Phosphonium Salt | Efficient coupling with minimal risk of racemization. |
Experimental Protocol: Coupling with HATU
-
Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected and the resin is washed thoroughly with DMF.
-
Activation Mixture: In a separate vessel, pre-activate the this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents) in DMF for 5-10 minutes.
-
Coupling: Add the pre-activated this compound solution to the resin.
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C), though this should be done with caution to avoid potential side reactions.
-
Monitoring: After the coupling, wash the resin and perform a Kaiser test to check for completion.[1][2][3]
Solution 2: Perform a Double Coupling
If a single coupling reaction proves insufficient, a second coupling step can be performed to drive the reaction towards completion.[5][6][7]
Experimental Protocol: Double Coupling
-
First Coupling: Perform the initial coupling of this compound as described above.
-
Washing: After the first coupling, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated this compound using the same protocol as the first coupling.
-
Reaction: Add the fresh activation mixture to the resin and allow the second coupling to proceed for another 1-2 hours.
-
Monitoring: Wash the resin and perform a Kaiser test to confirm the absence of free amines.[1][2][3]
Solution 3: Capping of Unreacted Amines
If a small number of amino groups remain unreacted after a double coupling, it is advisable to "cap" them to prevent the formation of deletion peptides in subsequent steps. This is achieved by acetylating the unreacted amines.
Experimental Protocol: Acetic Anhydride Capping
-
Washing: After the final coupling attempt, wash the resin with DMF.
-
Capping Solution: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF and then proceed to the deprotection of the newly coupled this compound.
Visualization of Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the general solid-phase peptide synthesis workflow and a specific troubleshooting workflow for incomplete this compound coupling.
Detailed Experimental Protocols
Kaiser (Ninhydrin) Test Protocol
This qualitative test is used to detect the presence of free primary amines on the resin.[1][2][3]
Reagents:
-
Solution A: 80 g of phenol in 20 mL of ethanol.
-
Solution B: 65 mg of KCN diluted in 100 mL of pyridine.
-
Solution C: 500 mg of ninhydrin in 10 mL of ethanol.
Procedure:
-
Sample Preparation: Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.
-
Washing: Wash the beads thoroughly with DMF (3 times) and then with ethanol (3 times) to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution will turn a dark blue or purple color, indicating the presence of free primary amines.[1][2]
-
Negative Result (Complete Coupling): The beads and solution will remain yellow or colorless, indicating the absence of free primary amines.[3]
-
References
Technical Support Center: TFA Contamination in HPLC-Purified Peptides
Welcome to the technical support center for addressing trifluoroacetic acid (TFA) contamination in your HPLC-purified peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to residual TFA in their peptide samples.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my purified peptide?
Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin support.[1][2] It is also frequently used as an ion-pairing agent in the mobile phase during reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide purification, as it improves peak shape and resolution.[3][4] Due to its interaction with the peptide, trace amounts of TFA can remain in the final lyophilized product as a TFA salt.[1]
Q2: How can residual TFA affect my experiments?
Residual TFA can have several detrimental effects on downstream applications:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to artifacts in cell-based assays by altering cell growth, viability, or signaling.[5][6]
-
Alteration of Peptide Structure and Activity: As a counterion, TFA can bind to free amino groups on the peptide, potentially altering its secondary structure and, consequently, its biological activity.[1][7]
-
Interference with Analytical Techniques: TFA can interfere with certain analytical methods. For instance, it can suppress the signal in mass spectrometry (MS) and interfere with infrared (IR) spectroscopy.[4][5]
-
Inaccurate Peptide Quantification: The presence of TFA salts can contribute to the total weight of the peptide sample, leading to an overestimation of the actual peptide content. The remaining TFA can reduce the actual peptide content by 5% to 25%, depending on the peptide sequence.[8]
Q3: What are the common methods for removing or reducing TFA in peptide samples?
Several methods are available to remove or exchange the TFA counterion for a more biologically compatible one, such as chloride (HCl) or acetate. The most common techniques include:
-
Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. This process is typically repeated multiple times. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during freeze-drying.[1][5]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counterions to be washed away. The peptide is then eluted with a different salt solution, such as one containing chloride or acetate.[5][9]
-
Reversed-Phase HPLC with a Different Mobile Phase: The purified peptide can be re-loaded onto an RP-HPLC column and eluted with a mobile phase containing a different, more benign acid like acetic acid.[10][11]
-
Solid-Phase Extraction (SPE): SPE can be used for simultaneous peptide purification and counterion exchange.[12][13]
Q4: How can I determine the level of residual TFA in my peptide sample?
Several analytical techniques can be used to quantify residual TFA, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F-NMR)[16][17]
-
High-Performance Liquid Chromatography (HPLC) with an Evaporative Light-Scattering Detector (ELSD)[16][17]
Troubleshooting Guide
This guide addresses common problems encountered due to TFA contamination and provides systematic solutions.
Issue 1: Unexpected or poor results in cell-based assays.
-
Possible Cause: Residual TFA in the peptide preparation may be causing cellular toxicity.[5][6]
-
Troubleshooting Steps:
-
Quantify the residual TFA in your peptide stock.
-
If TFA levels are significant, perform a counterion exchange to replace TFA with a more biocompatible ion like chloride or acetate using one of the protocols outlined below.
-
Run a control experiment with the buffer containing the new counterion to assess its effect on the cells.[5]
-
Issue 2: Inconsistent peptide activity or batch-to-batch variability.
-
Possible Cause: Varying levels of TFA contamination between different peptide batches can alter the peptide's biological activity.[1][7]
-
Troubleshooting Steps:
-
Quantify the TFA content for each batch of peptide.
-
Implement a standard TFA removal protocol for all peptide preparations to ensure consistency.
-
Re-evaluate the biological activity with the TFA-free peptide.
-
Issue 3: Low signal or signal suppression in mass spectrometry.
-
Possible Cause: TFA is a known signal suppressor in ESI-MS.[4]
-
Troubleshooting Steps:
-
For analytical purposes, consider using a different mobile phase additive for HPLC, such as formic acid, although this may result in poorer peak resolution.[18]
-
For prepared samples, perform a TFA removal step before MS analysis. A simple method is to use a ZipTip or similar solid-phase extraction method to bind the peptide, wash away the TFA, and then elute the peptide for analysis.[18]
-
Quantitative Data Summary
The effectiveness of different TFA removal methods can vary. The following table summarizes typical outcomes from various studies.
| Method | Typical Residual TFA Level | Advantages | Disadvantages |
| Lyophilization with HCl | <1% (w/w) after 2-3 cycles with 10 mM HCl[17] | Simple procedure, does not require chromatography equipment. | May require multiple cycles for complete removal, potential for peptide degradation with repeated acid treatments.[5] |
| Ion-Exchange Chromatography (IEX) | Can be highly effective, leading to nearly complete removal. | Efficient for a wide range of peptides, especially hydrophilic ones.[5] | More complex than lyophilization, potential for peptide loss due to non-specific binding.[5] |
| RP-HPLC with Acetic Acid | Effective, but depends on peptide hydrophobicity. | Can be performed on the same system used for purification.[10] | Very hydrophilic peptides may not be retained well on the column without TFA.[10] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is adapted for exchanging TFA for chloride ions.[5][7]
-
Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least 1 minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.[7]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.
Protocol 2: TFA Removal by Anion Exchange Chromatography
This protocol provides a general guideline for TFA removal using a strong anion exchange resin.[3][19]
-
Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the peptide is charged.
-
Sample Loading: Dissolve the peptide in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove the TFA ions.
-
Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding.
-
Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized.
Visualizations
Caption: Workflow for TFA removal by lyophilization with HCl.
Caption: Troubleshooting logic for TFA-related experimental issues.
References
- 1. lifetein.com [lifetein.com]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. bio-works.com [bio-works.com]
- 10. lifetein.com [lifetein.com]
- 11. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
Technical Support Center: Managing Trifluoroacetylation of Peptide Side Chains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the trifluoroacetylation of peptide side chains.
Troubleshooting Guides
This section addresses specific problems that may arise during the trifluoroacetylation of peptides and offers targeted solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Citation(s) |
| Low or No Trifluoroacetylation | Incomplete activation of the trifluoroacetylating agent. | Ensure appropriate reaction conditions for the chosen reagent (e.g., for ethyl trifluoroacetate, use a suitable base like triethylamine or DBU).[1][2] | [1][2] |
| Steric hindrance around the target amino group. | Increase reaction time or temperature. Consider using a less sterically hindered trifluoroacetylating agent. | ||
| Inefficient N-terminal deprotection prior to trifluoroacetylation. | Verify complete removal of the N-terminal protecting group (e.g., Fmoc or Boc) using standard protocols and analytical methods like the Kaiser test.[1][3] | [1][3] | |
| Incomplete Trifluoroacetylation | Insufficient reagent stoichiometry. | Increase the molar excess of the trifluoroacetylating agent and base.[1][2] | [1][2] |
| Short reaction time. | Extend the reaction time and monitor progress using HPLC or mass spectrometry. The reaction with ethyl trifluoroacetate is often complete in about 60 minutes.[1] | [1] | |
| Side-Chain Trifluoroacetylation (Unwanted) | Use of trifluoroacetic acid (TFA) in deprotection steps. | Minimize exposure to TFA during deprotection.[4][5] In solid-phase peptide synthesis (SPPS), this can occur due to the presence of trifluoroacetoxymethyl groups on the resin.[5][6] | [4][5][6] |
| O→N acyl migration. | This is more likely with N-terminal hydroxyamino acids.[4] The reaction proceeds via an intermediate trifluoroacetyl ester.[4] | [4] | |
| Peptide Chain Termination | Trifluoroacetylation of the α-amino group of the growing peptide chain. | This is a known side reaction in SPPS, leading to truncated peptide sequences.[5][6] It can be prevented by using specific resin supports like aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin.[6][7] | [5][6][7] |
| Difficulty in Removing Trifluoroacetyl (Tfa) Group | Use of inappropriate deprotection conditions. | The Tfa group can be removed by treatment with excess sodium borohydride in a mixed solvent system of THF and ethanol.[1] For Tfa groups on lysine side chains, 2 M aqueous piperidine can be used.[3] | [1][3] |
| Presence of Trifluoroacetate (TFA) Counterions in Final Peptide | TFA is commonly used for peptide cleavage from the resin and in HPLC purification. | TFA can be exchanged for a more biologically compatible counterion like hydrochloride or acetate through lyophilization from an acidic solution (e.g., 2-10 mM HCl).[8][9][10] | [8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unintentional trifluoroacetylation during solid-phase peptide synthesis (SPPS)?
A1: A major cause is the presence of trifluoroacetoxymethyl groups on the resin support.[5][6] These groups can be generated from hydroxymethyl sites on the resin during treatment with trifluoroacetic acid (TFA) or by the acidolysis of the bond between the peptide and the resin.[5][6] The trifluoroacetyl group is then transferred to the amino group of the peptide during the neutralization step.[5][6]
Q2: How can I prevent peptide chain termination due to trifluoroacetylation in SPPS?
A2: Peptide chain termination by trifluoroacetylation can be minimized by using an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin support, which is stable to TFA under the conditions used in SPPS.[6][7] This can reduce the level of trifluoroacetylation to less than 0.02% per cycle.[6]
Q3: What are the recommended reagents for the intentional trifluoroacetylation of a peptide's N-terminus?
A3: A common and effective method is to treat the deprotected N-terminal amine with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine, followed by the addition of ethyl trifluoroacetate (ETFA) in a solvent like DMF.[1][2] This method can yield over 99% of the pure trifluoroacetamide product.[1]
Q4: How can I confirm the successful trifluoroacetylation of my peptide?
A4: Successful trifluoroacetylation can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to observe a shift in the retention time of the modified peptide and Mass Spectrometry (MS) to confirm the expected mass increase corresponding to the addition of a trifluoroacetyl group (CF3CO-, mass increase of 96 Da).
Q5: Are there any amino acid residues that are particularly susceptible to unwanted trifluoroacetylation?
A5: Peptides with N-terminal hydroxyamino acids, such as threonine, can be more susceptible to N-alpha-trifluoroacetylation during the final acidolytic deprotection step with TFA.[4] Additionally, peptides with an N-terminal proline residue are prone to this side reaction.[11]
Experimental Protocols
Protocol 1: N-Terminal Trifluoroacetylation of a Resin-Bound Peptide
This protocol describes the on-resin trifluoroacetylation of the N-terminal amine of a peptide.
-
N-Terminal Deprotection: Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is completely removed using standard deprotection procedures (e.g., treatment with 20% piperidine in DMF).
-
Resin Washing: Thoroughly wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL), followed by another wash with DMF (3 x 5 mL).[1]
-
Trifluoroacetylation Reaction:
-
Final Washing: After the reaction, wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).[1]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% H2O, 5% thioanisole, 2.5% EDT).[12]
Protocol 2: Deprotection of a Trifluoroacetyl (Tfa) Group
This protocol details the removal of an N-terminal Tfa protecting group.
-
Reagent Preparation: Prepare a mixed solvent system of tetrahydrofuran (THF) and ethanol (1:1 v/v).[1]
-
Deprotection Reaction:
-
Work-up: Quench the reaction carefully with an appropriate aqueous acid solution and proceed with standard purification methods (e.g., HPLC).
Visualizations
Caption: General workflow for SPPS and subsequent N-terminal trifluoroacetylation.
References
- 1. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 2. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. peptide.com [peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vdoc.pub [vdoc.pub]
- 12. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating TFA-Induced Signal Suppression in Mass Spectrometry
Welcome to the technical support center for mass spectrometry users. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and mitigate the challenges associated with trifluoroacetic acid (TFA)-induced signal suppression in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Trifluoroacetic Acid (TFA) used in my LC-MS workflow?
A1: Trifluoroacetic acid (TFA) is a common mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC) for the analysis of peptides and proteins. It serves several crucial functions:
-
pH Control: TFA lowers the pH of the mobile phase, which is essential for the retention of acidic moieties.
-
Ion Pairing Agent: It acts as an effective ion-pairing agent for basic components of the sample, improving peak shape and resolution.
-
Suppression of Silanol Interactions: TFA helps to suppress adverse ionic interactions between analytes and residual silanol groups on the silica-based column packing.
While beneficial for chromatography, TFA is known to cause significant signal suppression in electrospray ionization mass spectrometry (ESI-MS).[1]
Q2: What are the primary mechanisms behind TFA-induced signal suppression in ESI-MS?
A2: TFA-induced signal suppression in electrospray ionization (ESI) mass spectrometry is primarily caused by two mechanisms:
-
Ion-Pairing in the Gas Phase: TFA is a strong ion-pairing agent and can form neutral ion pairs with positively charged analytes in the gas phase.[2] This "masking" effect prevents the analyte ions from being detected by the mass spectrometer, leading to a reduced signal.[2]
-
Unfavorable Droplet Evaporation: TFA increases the surface tension and conductivity of the ESI droplets.[1] This hinders the efficient formation of gas-phase analyte ions from the evaporating droplets, leading to spray instability and reduced signal intensity.[1]
Q3: How much signal suppression can I expect with TFA?
A3: The extent of signal suppression depends on the analyte and the concentration of TFA. Reductions in signal intensity from 30% to as much as 600% have been observed for small basic molecules.[3] For peptides and proteins, the suppression can also be significant, often necessitating the use of alternative mobile phase additives for sensitive LC-MS analysis.
Troubleshooting Guides
Issue 1: My peptide/protein signal is significantly lower when using a TFA-containing mobile phase.
This is a classic case of TFA-induced signal suppression. Here are several strategies to mitigate this issue, ranging from simple mobile phase adjustments to post-column modifications.
Solution 1: Reduce the Concentration of TFA
Even small reductions in TFA concentration can sometimes lead to improved signal without drastically compromising chromatographic performance.
-
Recommendation: Try reducing the TFA concentration from the typical 0.1% (v/v) to 0.05% or even 0.025%.
-
Caveat: Lowering the TFA concentration might lead to broader peaks and reduced resolution for some analytes.
Solution 2: Replace TFA with a More MS-Friendly Mobile Phase Additive
Several alternatives to TFA offer a better compromise between chromatographic performance and MS signal intensity.
-
Formic Acid (FA): The most common alternative, typically used at 0.1% (v/v). It is less effective as an ion-pairing agent than TFA, which may result in poorer peak shapes for some compounds, but it significantly reduces signal suppression.
-
Difluoroacetic Acid (DFA): A good compromise between TFA and FA.[4][5] It provides better chromatographic performance than FA and less signal suppression than TFA.[4][5]
Quantitative Comparison of Mobile Phase Additives
| Mobile Phase Additive | Typical Concentration (v/v) | Chromatographic Performance | MS Signal Intensity |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent | Significant Suppression |
| Formic Acid (FA) | 0.1% | Moderate | Good |
| Difluoroacetic Acid (DFA) | 0.1% | Good | Moderate Suppression |
Data synthesized from multiple sources indicating general trends.[4][5]
Solution 3: Post-Column Addition of a Reagent to Counteract TFA
This technique involves introducing a reagent into the flow path after the analytical column but before the MS ion source to neutralize the effects of TFA.
-
Post-column addition of a weak acid: A common approach is the post-column addition of a solution like 75% propionic acid and 25% isopropanol. This has been shown to enhance signals by 10-50 times for peptides and other small basic molecules.[2]
-
Post-column addition of a weak base: Infusing a dilute solution of ammonium hydroxide post-column can dissociate the analyte-TFA ion pair, releasing the protonated analyte for detection.[3][6] Signal improvements of 1.2 to 20 times have been reported with this method.[3][6]
Solution 4: Use of Supercharging Agents
Supercharging agents can be added to the mobile phase to increase the charge state of peptides and proteins and have been shown to rescue the signal suppression caused by TFA.[1]
-
Mechanism: These agents work by suppressing the ionization of TFA within the ESI droplets, which reduces the concentration of trifluoroacetate anions responsible for ion pairing.[1]
-
Examples: Agents like m-nitrobenzyl alcohol (m-NBA) have been shown to increase ESI-MS signal intensities by up to 70-fold for proteins in the presence of 0.1% TFA.[1]
Issue 2: I have persistent TFA contamination in my LC-MS system, affecting subsequent analyses.
TFA is known to be "sticky" and can contaminate an LC-MS system, leading to background ions and signal suppression even when it is no longer being actively used.
Troubleshooting Steps for TFA Contamination:
-
Thorough System Flush: Flush the entire LC system, including the pumps, degasser, and autosampler, with a non-TFA mobile phase. A common flushing solution is a mixture of water, acetonitrile, methanol, and isopropanol (1:1:1:1 v/v/v/v) with 0.1% formic acid or ammonium hydroxide.[7]
-
Clean the Ion Source: The ESI source can be a major site of TFA accumulation. Follow the manufacturer's instructions to clean the source components.
-
Heat the Ion Source: Increasing the ion source temperature to its maximum can help volatilize and remove TFA.[8]
-
Use a Dedicated "TFA-free" System: If possible, dedicate an LC system for use with TFA to avoid cross-contamination of systems used for high-sensitivity analyses.
Experimental Protocols
Protocol 1: Post-Column Infusion of Ammonium Hydroxide to Mitigate TFA Signal Suppression
This protocol describes a method to reduce TFA-induced signal suppression by introducing a dilute solution of ammonium hydroxide post-column.[3][6]
Materials:
-
LC-MS system with a T-junction for post-column addition
-
Syringe pump
-
Dilute ammonium hydroxide solution (e.g., 0.5% v/v in water)
-
Mobile phase containing TFA (e.g., 0.1% TFA in water/acetonitrile)
Procedure:
-
Set up your LC-MS method as usual with the TFA-containing mobile phase.
-
Install a T-junction between the outlet of the analytical column and the inlet of the ESI source.
-
Use a syringe pump to deliver the dilute ammonium hydroxide solution to the T-junction at a low flow rate (e.g., 10-20 µL/min).
-
Optimize the concentration and flow rate of the ammonium hydroxide solution to achieve the best signal enhancement for your analyte of interest. The molar ratio of NH4OH to TFA that reduces signal suppression is typically between 0.5:1 and 50:1.[3][6]
-
Equilibrate the system for a sufficient time before injecting your sample.
Protocol 2: Removal of TFA from Peptide Samples by Lyophilization with HCl
This protocol is for removing TFA from a purified peptide sample and replacing it with a more MS-friendly hydrochloride salt.[9][10]
Materials:
-
Lyophilizer
-
100 mM Hydrochloric acid (HCl) solution
-
Water (MS-grade)
-
Peptide sample containing TFA
Procedure:
-
Dissolve the TFA-containing peptide sample in a small volume of 100 mM HCl.
-
Allow the solution to stand at room temperature for at least 1 minute.[10]
-
Rapidly freeze the solution, preferably in liquid nitrogen.[10]
-
Lyophilize the frozen sample overnight until all the solvent is removed.[9]
-
To ensure complete removal of TFA, repeat the process of dissolving in 100 mM HCl, freezing, and lyophilizing at least two more times.[9]
-
After the final lyophilization, reconstitute the peptide (now as a hydrochloride salt) in an appropriate buffer for your MS analysis.
Visualizations
References
- 1. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. waters.com [waters.com]
- 6. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Mitigating Ion Suppression from TFA in LC-MS
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the mitigation of ion suppression caused by trifluoroacetic acid (TFA) in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: Why is TFA used in LC-MS, and what causes the ion suppression?
Trifluoroacetic acid (TFA) is a common mobile phase additive in reversed-phase HPLC, particularly for the analysis of peptides and proteins.[1][2] It is an effective ion-pairing agent that improves chromatographic peak shape, resolution, and retention of analytes.[1][2] TFA achieves this by lowering the mobile phase pH and pairing with basic residues on analytes, which minimizes undesirable interactions with the stationary phase.[2]
However, TFA is known to cause significant ion suppression in electrospray ionization (ESI)-MS.[1][2] This suppression occurs for several reasons:
-
Ion-Pair Formation: In the gas phase within the ESI source, the strong ion-pairing between the trifluoroacetate anion and positively charged analytes persists, neutralizing the analyte and preventing its detection by the mass spectrometer.[1][2][3]
-
High Surface Tension: Mobile phases containing TFA have a higher surface tension, which hinders the efficient formation of the fine spray of droplets (nebulization) necessary for effective ionization.[1][2]
-
Droplet pH: TFA lowers the pH of the ESI droplets, which can reduce the ionization efficiency of certain analytes.
Q2: What are the most common alternatives to TFA for LC-MS?
Several alternatives to TFA can provide good chromatographic performance with significantly less ion suppression. The most common are:
-
Formic Acid (FA): FA is a widely used alternative as it is MS-friendly and provides good ionization efficiency. However, it is a weaker acid and a less effective ion-pairing agent than TFA, which can sometimes lead to broader peaks and poorer chromatographic resolution for certain analytes, especially basic peptides.[4]
-
Difluoroacetic Acid (DFA): DFA offers a compromise between the excellent chromatographic performance of TFA and the MS compatibility of FA.[5] It is a stronger ion-pairing agent than FA, resulting in better peak shapes, but causes significantly less ion suppression than TFA.[5][6]
-
Ammonium Salts: Ammonium formate and ammonium acetate are volatile buffers that can be used to control pH and improve chromatography, particularly for neutral or acidic compounds.[1][2][7] They are generally more MS-compatible than TFA. The combination of formic acid and ammonium formate has been shown to improve peptide separations.[8]
Q3: Can I simply reduce the concentration of TFA to minimize ion suppression?
Yes, reducing the concentration of TFA can lessen the degree of ion suppression.[2] However, this often comes at the cost of chromatographic performance, potentially leading to broader peaks and reduced resolution. The optimal concentration will be a balance between acceptable chromatographic results and MS sensitivity. It is crucial to empirically determine the lowest TFA concentration that provides adequate separation for your specific application.
Q4: What is post-column addition and how can it help with TFA-induced ion suppression?
Post-column addition is a technique where a reagent is introduced into the LC eluent after the analytical column but before the MS ion source. This allows for the use of TFA in the mobile phase to achieve optimal chromatographic separation, while the added reagent counteracts the ion suppression effects of TFA in the ESI source.
Commonly used post-column additives include:
-
Ammonium Hydroxide: A dilute solution of ammonium hydroxide can be infused post-column to neutralize the TFA.[9][10] The ammonium ions dissociate the analyte-TFA ion pairs, releasing the protonated analyte for detection.[9][10]
-
Propionic Acid and Isopropanol: A mixture of propionic acid and isopropanol is another effective post-column additive for mitigating TFA-induced suppression.[3]
-
Supercharging Agents: Agents like m-nitrobenzyl alcohol (m-NBA) can be added post-column to rescue the signal suppressed by TFA and can also increase the charge state of peptides and proteins, which can be beneficial for tandem MS analysis.[11]
Troubleshooting Guides
Issue: Poor MS signal intensity when using a TFA-containing mobile phase.
Possible Cause: Ion suppression from TFA.
Troubleshooting Steps:
-
Quantify the Suppression: If possible, compare the signal intensity of your analyte with and without TFA in the mobile phase through direct infusion experiments to understand the extent of the suppression.
-
Reduce TFA Concentration: Gradually decrease the concentration of TFA in your mobile phase (e.g., from 0.1% to 0.05%, then to 0.025%). Observe the trade-off between the improvement in signal intensity and any degradation in chromatographic peak shape and resolution.
-
Switch to an Alternative Mobile Phase Additive:
-
Formic Acid (FA): Replace TFA with an equivalent concentration of formic acid (e.g., 0.1%). This is often the simplest and most effective solution.
-
Difluoroacetic Acid (DFA): If FA provides unsatisfactory chromatography, try using DFA. It often provides a good balance of chromatographic performance and MS sensitivity.[5][6]
-
-
Implement Post-Column Addition: If TFA is essential for your separation, set up a post-column addition system to introduce a suppression-mitigating reagent. (See Experimental Protocol below).
-
Modify Desolvation Gas: An alternative to post-column liquid addition is to modify the desolvation gas with an acid vapor, such as propionic acid and isopropanol, to counteract TFA suppression.[12]
Issue: My chromatography is poor with formic acid, but I cannot use TFA due to MS suppression.
Possible Cause: Formic acid is not a strong enough ion-pairing agent for your analytes.
Troubleshooting Steps:
-
Optimize Formic Acid Concentration: While 0.1% is common, investigate higher concentrations of formic acid if compatible with your column and instrument.
-
Try Difluoroacetic Acid (DFA): As a stronger acid and ion-pairing agent than formic acid, DFA can significantly improve peak shape and resolution while being more MS-friendly than TFA.[5][6]
-
Use a TFA-Alternative Column: Modern HPLC columns with low surface silanol activity are designed to provide good peak shapes for peptides and proteins even without strong ion-pairing agents like TFA.[1][2] Consider switching to a column specifically designed for LC-MS applications.
-
Add Ammonium Formate: The addition of ammonium formate to a formic acid mobile phase can increase the ionic strength, which may improve peptide separations and sample load tolerance.[8]
Data Presentation
Table 1: Comparison of Mobile Phase Additives on MS Signal Intensity
| Mobile Phase Additive (0.1%) | Relative MS Signal Intensity (Average) | Chromatographic Performance (Peak Shape) | Ion Suppression Effect |
| Formic Acid (FA) | High | Good to Moderate | Low |
| Difluoroacetic Acid (DFA) | Intermediate to High | Good to Excellent | Moderate |
| Trifluoroacetic Acid (TFA) | Low | Excellent | High |
Note: Relative signal intensities are generalized and can vary significantly depending on the analyte and MS instrument. For some analytes, the MS signal response with DFA can be up to two-fold higher than with TFA. In some peptide analyses, TFA can reduce the average signal intensity to as low as 7% of that achieved with formic acid, while DFA maintains an average signal intensity of around 25% of the formic acid signal.[6]
Table 2: Post-Column Addition Strategies and Reported Signal Improvements
| Post-Column Additive | Molar Ratio (Additive:TFA) | Reported Signal Improvement | Reference |
| Ammonium Hydroxide (NH4OH) | 0.5:1 to 50:1 | 1.2 to 20-fold | [9][10] |
| Propionic Acid/Isopropanol | Varies | Significant signal enhancement | [3] |
| m-Nitrobenzyl alcohol (m-NBA) | 0.1% in mobile phase | Up to 70-fold for some proteins | [11] |
Experimental Protocols
Protocol: Post-Column Addition of Ammonium Hydroxide to Mitigate TFA Suppression
This protocol describes a general procedure for setting up a post-column addition system to introduce ammonium hydroxide into the LC eluent stream.
Materials:
-
HPLC Syringe Pump or a second HPLC pump
-
T-piece connector (low dead volume)
-
PEEK tubing
-
Ammonium hydroxide solution (e.g., 1% in methanol)
-
Mobile phase containing TFA for the analytical separation
Procedure:
-
Analytical Separation Setup: Configure your LC system as usual with the analytical column and mobile phases containing the optimal concentration of TFA for your separation.
-
Post-Column Plumbing:
-
Connect the outlet of your analytical column to one inlet of the T-piece using a short piece of PEEK tubing.
-
Connect the outlet of the syringe pump (or second HPLC pump) to the second inlet of the T-piece.
-
Connect the outlet of the T-piece to the ESI probe of your mass spectrometer.
-
-
Prepare the Additive Solution: Prepare a dilute solution of ammonium hydroxide (e.g., 1% in methanol). Ensure the solution is fresh and well-mixed.
-
Set the Additive Flow Rate: The flow rate of the post-column additive should be a fraction of the analytical flow rate (typically 5-10%). For an analytical flow rate of 0.5 mL/min, a post-column flow rate of 25-50 µL/min is a good starting point. The goal is to achieve a molar ratio of NH4OH to TFA in the range of 0.5:1 to 50:1.[9]
-
Equilibration and Analysis: Start the flow of both the analytical mobile phase and the post-column additive. Allow the system to equilibrate before injecting your sample.
-
Optimization: The concentration of the ammonium hydroxide and its flow rate may need to be optimized to achieve the maximum signal enhancement without compromising the stability of the ESI spray.
Visualizations
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 5. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 6. lcms.cz [lcms.cz]
- 7. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 8. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Glycine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve yield and purity during Solid-Phase Peptide Synthesis (SPPS) involving glycine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using glycine derivatives in SPPS?
The primary challenges associated with the use of glycine in SPPS are:
-
Peptide Aggregation: Glycine, being the smallest amino acid, lacks a side chain, which can lead to a high degree of conformational flexibility in the growing peptide. This flexibility, especially in sequences containing multiple hydrophobic residues, can promote the formation of stable secondary structures like β-sheets. These structures can cause the peptide chains to aggregate on the resin, hindering the access of reagents to the reactive sites and leading to incomplete deprotection and coupling reactions, which significantly lowers the final yield.
-
Diketopiperazine (DKP) Formation: This side reaction is particularly prevalent when glycine is one of the first two amino acids at the C-terminus of the peptide. The deprotected N-terminal amine of the second amino acid can attack the ester linkage of the first amino acid to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This results in a substantial loss of yield.
-
Aspartimide Formation: In sequences containing an Asp-Gly motif, the backbone amide nitrogen of glycine can attack the side-chain ester of the preceding aspartic acid residue. This leads to the formation of a succinimide ring, which can result in a mixture of α- and β-aspartyl peptides and racemization, complicating purification and reducing the yield of the desired product.[1]
Q2: How can I prevent peptide aggregation in sequences containing glycine?
To mitigate on-resin aggregation, several strategies can be employed:
-
Incorporate Backbone-Modifying Groups: The use of N-substituted glycine derivatives, such as Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Gly-OH, can disrupt the hydrogen bonding network that leads to β-sheet formation.[2] These groups are introduced at strategic locations in the peptide sequence (approximately every 6-7 residues) and are removed during the final cleavage with TFA.
-
Use Pseudoproline Dipeptides: While not directly modifying glycine, pseudoproline dipeptides can be inserted at Ser, Thr, or Cys residues within the sequence to introduce a "kink" that disrupts secondary structure formation.
-
Optimize Synthesis Conditions:
-
Microwave-Assisted SPPS: Applying microwave energy can provide the necessary energy to break up aggregates and accelerate coupling and deprotection reactions, leading to higher yields and purity.[3]
-
Elevated Temperature: Increasing the reaction temperature can also help to disrupt secondary structures.
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help to break up hydrogen bonds.
-
-
Choose Appropriate Resins and Solvents:
-
Low-Loading Resins: Using a resin with a lower loading capacity increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation.
-
Hydrophilic Resins: For hydrophobic peptides, switching to a more hydrophilic resin, such as a PEG-based resin (e.g., TentaGel), can improve solvation.
-
Specialized Solvents: Solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or a "magic mixture" of DCM:DMF:NMP (1:1:1), can be more effective at disrupting aggregation than DMF alone.
-
Q3: What is the best way to prevent diketopiperazine (DKP) formation with C-terminal glycine?
The most effective strategy to minimize DKP formation is to use a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl linker makes it more difficult for the N-terminal amine of the second amino acid to attack the ester linkage of the first. Additionally, coupling the third amino acid quickly after the deprotection of the second can help to compete with the DKP formation.
Q4: How can I minimize aspartimide formation in Asp-Gly sequences?
Several approaches can be taken to reduce aspartimide formation:
-
Use Backbone Protection: Incorporating a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen following the aspartic acid, by using an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide, is highly effective. The Dmb group sterically hinders the cyclization reaction.[2]
-
Modify Deprotection Conditions: Adding an acidic additive, such as 0.1 M 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, to the 20% piperidine in DMF deprotection solution can help to suppress aspartimide formation.[1]
-
Use Bulky Side-Chain Protecting Groups: Employing a bulkier protecting group on the aspartic acid side chain, other than the standard OtBu, can also reduce the rate of cyclization.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution(s) |
| Low final yield with a complex mixture of byproducts (HPLC). | Peptide Aggregation | - Incorporate Fmoc-(Dmb)Gly-OH at strategic points in the sequence.- Switch to a low-loading or PEG-based resin.- Use microwave-assisted synthesis or increase the reaction temperature.- Employ chaotropic salts in the coupling mixture. |
| Low yield and mass spectrometry (MS) shows the major product is the dipeptide. | Diketopiperazine (DKP) Formation | - Resynthesize the peptide on a 2-chlorotrityl chloride (2-CTC) resin.- Couple the third amino acid immediately after deprotection of the second. |
| Low yield with multiple peaks close to the target peptide mass in MS. | Aspartimide Formation | - Use an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide for the Asp-Gly motif.- Add HOBt or Oxyma Pure to the piperidine deprotection solution.- Use a bulkier side-chain protecting group for Asp. |
| Incomplete coupling of a glycine derivative (positive Kaiser test). | Steric Hindrance or Aggregation | - Perform a double coupling with fresh reagents.- Use a more powerful coupling reagent like HATU or COMU.- Increase the coupling time and/or temperature.- If aggregation is suspected, see the solutions for "Peptide Aggregation". |
| Deletion sequences observed in MS analysis. | Incomplete Coupling or Deprotection | - For incomplete coupling, see the solutions above.- For incomplete deprotection, increase the deprotection time or use a fresher piperidine solution.- Implement a capping step after each coupling to terminate unreacted chains. |
Data Presentation
Table 1: Comparison of Strategies to Mitigate Glycine-Related SPPS Issues
| Strategy | Primary Issue Addressed | Impact on Yield/Purity | Considerations |
| Fmoc-(Dmb)Gly-OH Dipeptides | Peptide Aggregation, Aspartimide Formation | Significantly improves yield and purity for difficult sequences.[4] | Higher cost of the dipeptide building block. Coupling to the Dmb-protected amine can be slower. |
| Microwave-Assisted SPPS | Peptide Aggregation, Slow Couplings | Increases reaction rates, leading to higher yields and purity in shorter synthesis times.[3] | Requires specialized equipment. High temperatures can potentially increase side reactions for sensitive residues. |
| HATU/COMU Coupling Reagents | Difficult/Slow Couplings | Higher coupling efficiency compared to HBTU, especially for hindered amino acids, leading to improved yields.[5] | Higher cost compared to standard coupling reagents like HBTU. |
| 2-Chlorotrityl (2-CTC) Resin | Diketopiperazine Formation | Substantially reduces yield loss due to DKP formation for C-terminal Gly or Pro sequences. | The linker is very acid-sensitive, so care must be taken during coupling steps to avoid premature cleavage. |
| Capping (e.g., with Acetic Anhydride) | Incomplete Coupling | Does not increase the yield of the target peptide but improves the purity of the crude product by terminating deletion sequences, simplifying purification.[6] | Adds an extra step to each synthesis cycle. |
Experimental Protocols
Protocol 1: Double Coupling for a Difficult Glycine Insertion
-
First Coupling:
-
Perform the initial coupling of the Fmoc-glycine derivative using a potent coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Allow the reaction to proceed for an extended time (e.g., 1-2 hours).
-
-
Washing:
-
After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
-
Kaiser Test (Optional):
-
Perform a Kaiser test on a small sample of resin beads to assess the completeness of the first coupling.
-
-
Second Coupling:
-
Prepare a fresh solution of the activated Fmoc-glycine derivative using the same protocol as the first coupling.
-
Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
After the second coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times).
-
Perform a final Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates success.
-
Protocol 2: Capping with Acetic Anhydride
This step is performed after the coupling step if a positive Kaiser test indicates incomplete reaction.
-
Resin Washing:
-
Following the amino acid coupling and subsequent DMF washes, ensure the peptide-resin is well-washed to remove residual coupling reagents.
-
-
Prepare Capping Solution:
-
Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and a base (like pyridine or DIPEA) in DMF. For example, a solution containing acetic anhydride (50 equivalents based on resin substitution) and pyridine (50 equivalents based on resin substitution) in DMF.[7]
-
-
Capping Reaction:
-
Add the capping solution to the resin and agitate at room temperature for 20-30 minutes.[7]
-
-
Post-Capping Wash:
-
Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all capping reagents and byproducts.
-
-
Confirmation:
-
Perform a Kaiser test. The result should be negative (yellow beads), indicating that all free amines have been capped. If not, the capping step can be repeated.[7]
-
Protocol 3: Cleavage and Deprotection of Peptides Containing Dmb-Gly
The Dmb group is labile under standard TFA cleavage conditions.
-
Resin Preparation:
-
After synthesis is complete, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
-
Prepare Cleavage Cocktail:
-
Prepare a fresh cleavage cocktail. A standard cocktail for peptides containing Dmb is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS is crucial to scavenge the Dmb cation released during cleavage.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the peptide pellet and then dissolve it in a suitable solvent for purification by HPLC.
-
Visualizations
References
dealing with amorphous or oily peptides after TFA cleavage
This guide provides troubleshooting and frequently asked questions for researchers encountering amorphous or oily peptides after trifluoroacetic acid (TFA) cleavage from a solid-phase resin.
Section 1: Understanding the Problem
FAQ 1: Why did my peptide turn into an oil or a sticky solid instead of a fine powder after adding ether?
Several factors can cause a peptide to become oily, amorphous, or fail to precipitate cleanly upon the addition of an anti-solvent like diethyl ether.
-
Inherent Peptide Properties: Highly hydrophobic peptides or those with certain protecting groups may have higher solubility in the TFA/ether mixture, leading to incomplete precipitation or the formation of an oil.[1][2] "Difficult sequences," which are prone to forming strong intermolecular interactions, can also lead to aggregation and poor precipitation.[2]
-
Residual Solvents: The presence of residual solvents from the synthesis, such as Dimethylformamide (DMF) or N-methylpyrrolidone (NMP), can prevent efficient precipitation. It is crucial to wash the peptide resin thoroughly with a solvent like Dichloromethane (DCM) before cleavage.[1]
-
Incomplete Cleavage or Deprotection: The presence of bulky, hydrophobic protecting groups (e.g., Trityl) that were not fully cleaved can significantly alter the peptide's solubility and lead to an oily consistency.[1]
-
Excess Scavengers: While necessary, non-volatile scavengers from the cleavage cocktail can sometimes co-precipitate with the peptide or contribute to an oily residue. Repeated washes with cold ether are designed to remove these.[3]
-
Insufficient Anti-Solvent: An inadequate volume of cold ether may not be enough to force the peptide out of the TFA solution, resulting in an oil or incomplete precipitation. A common practice is to use a 10-fold volume of ether compared to the cleavage cocktail volume.[4]
Section 2: Troubleshooting Peptide Precipitation
FAQ 2: My peptide isn't precipitating at all after adding cold ether. What should I do?
If no precipitate forms after adding the cleavage solution to cold ether, do not discard the mixture.[5] The peptide may be soluble in the TFA/ether solution.[1]
Troubleshooting Steps:
-
Increase Anti-Solvent Volume: Try adding more cold diethyl ether to the mixture.
-
Use a Less Polar Anti-Solvent: Adding a non-polar solvent like hexane or petroleum ether to the diethyl ether (e.g., a 1:1 mixture) can help force hydrophobic peptides out of solution.[4][6]
-
Reduce Temperature: Ensure the ether is sufficiently cold. Chilling the mixture on dry ice for 20-30 minutes can promote precipitation.[4]
-
Concentrate the Solution: If the peptide is truly soluble, you may need to carefully reduce the volume of the TFA/ether mixture using a rotary evaporator or a gentle stream of nitrogen.[6] Once concentrated, attempt precipitation again by adding fresh, cold ether.
-
Check the Supernatant: Before discarding anything, take a small aliquot of the ether supernatant, evaporate it, and analyze the residue by HPLC/MS to confirm if the peptide is dissolved in it.[1]
Diagram: Troubleshooting Workflow for Failed Precipitation
Caption: A decision tree for troubleshooting failed peptide precipitation events.
Section 3: Handling and Processing Oily Peptides
FAQ 3: I have an oily or gummy peptide pellet after centrifugation. How can I turn it into a solid?
An oily pellet is a common issue, especially with hydrophobic peptides. The goal is to remove residual solvents and scavengers that are plasticizing the peptide.
Recommended Procedures:
-
Trituration: Break up the oily pellet with a spatula or glass rod while it is still submerged in cold ether. This increases the surface area and helps wash away impurities.
-
Repeated Ether Washes: Decant the ether, add a fresh portion of cold ether, and repeat the trituration/vortexing process. Perform at least three washes, or until the ether remains clear and the odor of TFA is gone.[3]
-
Use a Different Anti-Solvent: After the initial centrifugation, try washing the oily pellet with a different or mixed solvent system, such as methyl tert-butyl ether (MTBE) or a diethyl ether/hexane mixture.
-
Dissolve and Re-precipitate: If washing fails, the most robust method is to dissolve the oil in a minimal amount of a solvent like aqueous acetonitrile or acetic acid, and then re-precipitate it by adding it dropwise into a large volume of vigorously stirred, cold diethyl ether.[1]
FAQ 4: How do I properly dry an oily peptide to get a solid powder?
Drying is a critical step. Simply placing an oily sample under high vacuum can result in a hard, non-dispersible film instead of a fluffy powder.
-
Initial Air Dry: After the final ether wash and decanting, allow the residual ether to evaporate in a fume hood. This slow evaporation can sometimes help in the initial solidification.[3]
-
Lyophilization (Freeze-Drying): This is the preferred method. Dissolve the washed peptide (which may still be an oil or a semi-solid) in a suitable solvent, typically a mixture of water and acetonitrile (or t-butanol) with a small amount of acetic acid.[1] Shell-freeze the solution using liquid nitrogen or a dry ice/acetone bath, and then place it on a lyophilizer. This process removes the solvent via sublimation, often yielding a fine, fluffy powder that is easier to handle and dissolve for purification.[1]
Section 4: Alternative Workup Protocols & Solvent Choices
FAQ 5: Are there alternatives to ether precipitation?
Yes. For peptides that are known to precipitate poorly, an alternative strategy is to bypass precipitation altogether.[4]
Direct TFA Evaporation Protocol:
-
After cleavage, filter the resin away from the TFA cocktail.
-
Place the TFA solution in a suitable vial and evaporate the TFA directly using a specialized corrosion-resistant centrifugal evaporator or a gentle stream of nitrogen in a well-ventilated fume hood.[4]
-
This will leave a crude peptide film or oil on the inside of the vial.[4]
-
Wash the crude film by adding a solvent in which the peptide is soluble (e.g., 50% aqueous acetonitrile), and re-evaporate. This wash step helps to remove any trapped TFA.[4]
-
The resulting crude peptide can be dissolved directly in an appropriate buffer for HPLC purification.
Diagram: Standard vs. Alternative Peptide Workup
Caption: Standard precipitation workflow versus an alternative direct evaporation method.
FAQ 6: Which ether is best for precipitation? Are there risks?
Diethyl ether (DEE) is the most common choice, but others can be used. The choice can impact both safety and the final product purity.
| Solvent | Key Properties & Characteristics | Potential Issues |
| Diethyl Ether (DEE) | Highly volatile, low boiling point. Effective for precipitating a wide range of peptides. | Highly flammable. Prone to forming explosive peroxides upon storage. Must be used fresh or from a recently opened container.[7] |
| Methyl tert-Butyl Ether (MTBE) | Less volatile and not prone to forming peroxides, making it a safer alternative. | Can cause tert-butylation of sensitive residues like Met or Trp, especially with strong acid cleavage conditions, leading to M+56 impurities.[7][8] |
| Cyclopentyl methyl ether (CPME) | Considered a "greener" solvent with a higher boiling point and flash point than DEE or MTBE. Less prone to peroxide formation. | May have different solvency properties, requiring optimization for specific peptides.[7] |
Section 5: Experimental Protocols
Protocol 1: Standard Peptide Precipitation with Diethyl Ether
-
Prepare a centrifuge tube (e.g., 50 mL conical) with a 10-fold volume of cold diethyl ether relative to your TFA cleavage volume. For a 5 mL cleavage, use 50 mL of ether.
-
Chill the ether in a dry ice/acetone bath or a -80°C freezer for at least 20 minutes.[4]
-
After the cleavage reaction is complete, filter the resin from the TFA solution.
-
Add the TFA solution dropwise into the cold, vortexing ether. A white precipitate should form instantly.[5]
-
Once all the TFA solution is added, cap the tube and place it on dry ice or at -80°C for 30 minutes to maximize precipitation.[4]
-
Centrifuge the suspension (e.g., 3500 rpm for 5 minutes) to pellet the peptide.[3]
-
Carefully decant the ether supernatant.
-
Add another 20-30 mL of cold ether, vortex thoroughly to wash the pellet, and centrifuge again.
-
Repeat the wash step (steps 7-8) two more times.
-
After the final decant, leave the tube open in a fume hood to evaporate residual ether, then dry the peptide under high vacuum or proceed to lyophilization.
Protocol 2: Dissolving and Handling Hydrophobic Peptides
This protocol is for peptides that are difficult to dissolve in standard HPLC buffers (Water/Acetonitrile) after workup.
-
Test Solubility: Start with small amounts of the crude peptide in different solvents. Test standard buffers first (e.g., 10% Acetonitrile in water).
-
Use Organic Solvents: If insoluble, try dissolving the peptide in a small, neat volume of an organic solvent like DMSO, DMF, or TFE first.[9] Sonication can help break up aggregates.[1]
-
Dilute Carefully: Once the peptide is fully dissolved in the organic solvent, slowly add this solution dropwise into your aqueous HPLC buffer while vortexing.[9] This prevents the peptide from crashing out of solution due to rapid solvent change.
-
Consider Additives: For extremely difficult cases, dissolving the peptide in solutions containing chaotropic agents like 6M guanidine hydrochloride or urea can be effective, though you must ensure this is compatible with your subsequent purification steps.[3][9] The guanidine salts will typically elute in the void volume of a reverse-phase column.[3]
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. peptide.com [peptide.com]
- 8. upf.edu [upf.edu]
- 9. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Fmoc-Gly-OH and Boc-Gly-OH in Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of Nα-amino protecting group strategy is fundamental to the success of assembling a peptide chain. The two dominant methodologies are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries. This guide provides an objective, data-supported comparison between using Fmoc-Gly-OH in an Fmoc/tBu strategy and Boc-Gly-OH in a Boc/Bzl strategy, which utilizes Trifluoroacetic Acid (TFA) for deprotection. This comparison will illuminate the distinct advantages, limitations, and experimental considerations for each approach, enabling researchers to make informed decisions for their specific synthesis requirements.
The core difference lies in the chemical nature of the protecting groups: the Fmoc group is base-labile, while the Boc group is acid-labile.[][2] This dictates the entire synthesis workflow, from the reagents used in each cycle to the conditions for final cleavage and the overall compatibility with sensitive amino acids and modifications.
Quantitative Performance Comparison
The selection of a synthesis strategy directly impacts the purity, yield, and success of synthesizing challenging sequences. The following table summarizes key performance metrics based on experimental findings.
| Parameter | Fmoc/tBu Strategy (using Fmoc-Gly-OH) | Boc/Bzl Strategy (using Boc-Gly-OH) | Key Findings & Citations |
| Crude Peptide Purity | Can be significantly improved with high-purity monomers. | Generally high, but repetitive acid treatment can cause side reactions. | Purifying commercial Fmoc-amino acids before synthesis was shown to increase the final crude peptide purity by over 15% (from 53.49% to 68.08%).[3] |
| Handling of Hydrophobic/Aggregation-Prone Peptides | More susceptible to interchain aggregation, which can lead to lower yields and purity.[2][4] | Often yields higher crude purity and yields. The protonation of the N-terminus after TFA deprotection disrupts hydrogen bonding, reducing aggregation.[][4] | |
| Compatibility with Post-Translational Modifications (PTMs) | Highly compatible. The mild cleavage conditions preserve acid-sensitive modifications like phosphorylation and glycosylation.[2][5] | Less compatible. The final cleavage step often requires harsh anhydrous Hydrogen Fluoride (HF), which can destroy many PTMs.[2][5] | |
| Risk of Racemization | Higher risk for sensitive residues (e.g., His, Cys) due to repetitive base exposure during deprotection.[][2] | Lower risk of racemization for sensitive residues as base treatment is avoided in the synthesis cycle.[2] | |
| Orthogonality | Fully orthogonal. The base-labile Fmoc group and acid-labile side-chain groups are removed under completely different conditions.[2][5][6] | Quasi-orthogonal. Both Nα-Boc and side-chain benzyl groups are acid-labile, relying on graduated acid strengths for selective removal.[7][8] | |
| Reagent Safety & Handling | Generally safer. Avoids the use of highly corrosive and toxic HF for final cleavage.[4] | Requires specialized equipment and extreme caution for handling HF or Trifluoromethanesulfonic acid (TFMSA) during final cleavage.[4][8][9] | |
| Cost | Fmoc-amino acids are typically more expensive.[] | Boc-amino acids are generally less expensive.[] |
Logical Workflows and Chemical Mechanisms
The cyclical processes of Fmoc and Boc solid-phase peptide synthesis are distinct, primarily due to the different deprotection and neutralization steps.
Caption: High-level comparison of the cyclical workflows for Fmoc and Boc SPPS.
The deprotection mechanisms underpinning these workflows are fundamentally different. Fmoc removal is a base-mediated elimination, whereas Boc removal is an acid-catalyzed cleavage.
Caption: Contrasting chemical mechanisms for Fmoc and Boc group removal.
Experimental Protocols
The following sections provide standardized, step-by-step protocols for a single coupling cycle of Glycine using both Fmoc and Boc chemistries on a solid support.
Protocol 1: Fmoc-Gly-OH Coupling Cycle
This protocol assumes the synthesis is proceeding after the coupling of a previous amino acid on a resin (e.g., Wang or Rink Amide resin).
1. Materials and Reagents:
-
Peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Fmoc-Gly-OH (3 equivalents to resin substitution)
-
Coupling Activator: HBTU (2.9 equivalents)
-
Base: N,N-Diisopropylethylamine (DIEA) (6 equivalents)
2. Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the solvent.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 10-15 minutes.[10]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]
3. Glycine Coupling:
-
In a separate vessel, pre-activate the Fmoc-Gly-OH by dissolving it with HBTU in DMF. Add DIEA and allow the mixture to sit for 5-10 minutes.[11]
-
Drain the final DMF wash from the deprotected resin.
-
Add the activated Fmoc-Gly-OH solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[11]
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next deprotection cycle.
Protocol 2: Boc-Gly-OH Coupling Cycle (with TFA Deprotection)
This protocol assumes synthesis on a Boc-compatible resin such as Merrifield or PAM resin.
1. Materials and Reagents:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Boc-Gly-OH (3 equivalents)
-
Coupling Reagent: HBTU (2.9 equivalents) or DCC/HOBt (3 equivalents each)
-
Solvent: DMF or a DCM/DMF mixture
2. Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Drain the solvent.
-
Add the deprotection solution (e.g., 50% TFA in DCM) and agitate for 20-30 minutes at room temperature.[8][12]
-
Drain the TFA solution and wash the resin thoroughly with DCM (5-7 times).
3. Neutralization:
-
Add the neutralization solution (10% DIEA in DCM) to the resin to free the N-terminal amine from its TFA salt.[7]
-
Agitate for 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.[8] This step is critical and is not required in the Fmoc workflow.
4. Glycine Coupling:
-
In a separate vessel, dissolve Boc-Gly-OH and the coupling reagent (e.g., HBTU) in DMF or a DCM/DMF mixture. If using HBTU, add DIEA for activation.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion with a ninhydrin (Kaiser) test.
-
Drain the coupling solution and wash the resin with DCM (3-5 times). The resin is now ready for the next Boc deprotection cycle.
Summary and Recommendations
The choice between Fmoc and Boc chemistry is a critical decision in peptide synthesis, guided by the specific peptide sequence and its intended application.
Caption: A decision-making flowchart for choosing between Fmoc and Boc strategies.
-
Fmoc-SPPS is the modern workhorse for peptide synthesis.[6] Its mild cyclical conditions, true orthogonality, and compatibility with a vast range of sensitive moieties make it the preferred method for producing complex, modified peptides.[5][13] The ease of automation and avoidance of highly toxic reagents like HF further solidify its dominant position in both research and industrial settings.[5][14]
-
Boc-SPPS , while older, remains a powerful and relevant technique. It is particularly advantageous for the synthesis of long or highly hydrophobic peptides that are prone to aggregation under Fmoc conditions.[][4] The repetitive acid deprotection keeps the growing peptide chain protonated, which helps to disrupt secondary structures and improve solubility.[4] However, the need for strong, hazardous acids for final cleavage and its limited compatibility with sensitive PTMs are significant drawbacks.
References
- 2. benchchem.com [benchchem.com]
- 3. ajpamc.com [ajpamc.com]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. csbiochina.com [csbiochina.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 14. lifetein.com [lifetein.com]
A Comparative Guide to Analytical Methods for TFA-Gly-OH Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of N-(Trifluoroacetyl)glycine (TFA-Gly-OH). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research reagents. This document details the experimental protocols for key methods, presents quantitative performance data in a comparative table, and includes workflow diagrams for enhanced clarity.
Comparison of Analytical Methods
The purity of this compound is primarily determined by chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for both quantification and structural confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for impurity identification. Alternative methods such as Elemental Analysis and Karl Fischer Titration provide orthogonal information regarding elemental composition and water content, respectively.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary and mobile phase. | Purity (as % area), presence of related substance impurities. | High resolution, robust, widely available. | Requires a reference standard for quantification, may not separate all co-eluting impurities. |
| Quantitative NMR (qNMR) Spectroscopy | Signal intensity is directly proportional to the number of nuclei. | Absolute purity, structural confirmation, quantification of impurities without a specific reference standard for each. | Primary analytical method, non-destructive, highly specific for fluorinated compounds (¹⁹F NMR). | Lower sensitivity than HPLC, requires a high-purity internal standard, higher initial instrument cost. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio determination. | Molecular weight confirmation of the main peak and impurities, impurity profiling. | High sensitivity and specificity for impurity identification. | TFA in the mobile phase can suppress ionization, quantification can be challenging. |
| Elemental Analysis (CHNF) | Combustion of the sample to convert elements into simple gases for quantification. | Elemental composition (Carbon, Hydrogen, Nitrogen, Fluorine). | Provides fundamental information on the elemental composition, can indicate the presence of inorganic impurities. | Does not distinguish between the target molecule and isomers or organic impurities with the same elemental composition. |
| Karl Fischer Titration | Titration based on the quantitative reaction of water with an iodine-sulfur dioxide reagent. | Water content. | High accuracy and precision for water determination. | Specific for water content only. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method describes a reversed-phase HPLC approach for the determination of the purity of this compound.
Equipment and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound sample
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases by adding the specified amount of TFA to the respective solvents and degas thoroughly.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve this compound in Mobile Phase A to prepare a stock solution of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of about 0.1 mg/mL with Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 25.1 5 | 30 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Performance Data (Typical):
-
Limit of Detection (LOD): ~0.01%
-
Limit of Quantification (LOQ): ~0.03%
-
Precision (RSD): < 2%
-
Accuracy (Recovery): 98-102%
Quantitative ¹⁹F NMR (qNMR) for Absolute Purity Determination
This protocol outlines the use of ¹⁹F qNMR for the absolute purity determination of this compound using an internal standard.
Equipment and Materials:
-
NMR spectrometer (≥400 MHz) with a fluorine probe
-
High-purity internal standard (e.g., 1,4-Difluorobenzene or another suitable fluorinated compound with a known purity)
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound sample
-
Analytical balance (accurate to 0.01 mg)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the internal standard into a vial.
-
Accurately weigh a precise amount of this compound into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum with proton decoupling.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the nuclei.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 150:1 for the signals of interest.
-
-
Data Analysis:
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Performance Data (Typical):
-
Precision (RSD): < 1%
-
Accuracy: High, as it is a primary ratio method.
Elemental Analysis
This procedure provides a general guideline for determining the elemental composition of this compound.
Equipment and Materials:
-
Elemental analyzer (CHNS/O)
-
This compound sample (dried to constant weight)
-
Microbalance
Procedure:
-
Accurately weigh a small amount of the dried this compound sample (typically 1-3 mg).
-
The sample is combusted in a high-temperature furnace in the presence of oxygen.[1]
-
The resulting gases (CO₂, H₂O, N₂, and SO₂ if sulfur is present) are separated and quantified by a thermal conductivity detector.[2] Fluorine content is typically determined by a separate method, often involving ion chromatography after combustion and absorption.
-
The instrument software calculates the percentage of each element.
Expected Composition for C₄H₄F₃NO₃:
-
Carbon (C): 28.08%
-
Hydrogen (H): 2.36%
-
Nitrogen (N): 8.19%
-
Fluorine (F): 33.31%
-
Oxygen (O): 28.06% (often determined by difference)
Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.[3]
Karl Fischer Titration for Water Content
This protocol describes the determination of water content in this compound using volumetric Karl Fischer titration.[4][5]
Equipment and Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (one-component or two-component)
-
Anhydrous methanol or other suitable solvent
-
This compound sample
Procedure:
-
The titration vessel is filled with the solvent and pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.[5]
-
A precisely weighed amount of the this compound sample is added to the vessel.[4]
-
The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.[6]
-
The volume of the titrant consumed is used to calculate the water content based on the predetermined titer of the reagent.[7]
Performance Data (Typical):
-
Precision (RSD): < 5%
-
Accuracy: High, specific for water.
Mandatory Visualizations
Caption: Workflow for this compound purity assessment by HPLC.
Caption: Workflow for absolute purity determination by ¹⁹F qNMR.
Caption: Logical relationship of orthogonal analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Water Content in Amino acids Using Karl Fischer Titration [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Beyond TFA: A Comparative Guide to Modern Resin Cleavage Strategies in SPPS
For decades, Trifluoroacetic Acid (TFA) has been the workhorse for the final cleavage and deprotection step in Fmoc-based solid-phase peptide synthesis (SPPS). Its effectiveness, however, comes with notable drawbacks, including its corrosive nature, potential for side-product formation with sensitive residues, and its classification as a per- and polyfluoroalkyl substance (PFAS), raising environmental and regulatory concerns. This guide provides an objective comparison of viable alternatives to TFA, presenting performance data, detailed experimental protocols, and logical workflows to aid researchers in selecting the optimal cleavage strategy for their specific needs.
Performance Comparison of Cleavage Reagents
The choice of a cleavage reagent is a critical determinant of crude peptide purity and overall synthesis success. The following tables summarize the performance of prominent TFA alternatives against standard TFA cocktails.
Table 1: Cleavage Cocktail Composition
| Reagent Class | Cocktail Composition | Scavengers & Additives |
| Standard Acidolysis (Control) | 95% Trifluoroacetic Acid (TFA) | 2.5% Water, 2.5% Triisopropylsilane (TIS) |
| Dilute HCl in Fluoroalcohol | 0.1 N Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP) | 1% TIS (optional, for Trp-containing peptides) |
| Brønsted-Lewis Acid (BA-LA) | Hydrochloric Acid (HCl) & Iron(III) Chloride (FeCl₃) in Dimethyl Carbonate (DMC) | Thioanisole, Water |
| Silyl Halide | Trimethylsilyl Bromide (TMSBr) in TFA | Thioanisole, Ethanedithiol (EDT), m-cresol |
Table 2: Protecting Group Removal Efficiency (HCl/HFIP vs. Standard TFA)
Data below is synthesized from studies on individual Fmoc-amino acid derivatives, demonstrating the efficacy of the 0.1 N HCl/HFIP reagent.[1]
| Protecting Group | Amino Acid | Time for >95% Removal (0.1 N HCl/HFIP) | Standard TFA Conditions |
| Trt (Trityl) | Asn(Trt) | < 10 min | Effective (< 1 hr) |
| Trt (Trityl) | Gln(Trt) | < 15 min | Effective (< 1 hr) |
| Trt (Trityl) | Cys(Trt) | < 5 min (quantitative with 1% TIS) | Effective (< 1 hr) |
| OtBu (tert-Butyl ester) | Asp(OtBu) | ~ 1.5 - 2 hr | Effective (< 1 hr) |
| OtBu (tert-Butyl ester) | Glu(OtBu) | ~ 1.5 - 2 hr | Effective (< 1 hr) |
| tBu (tert-Butyl ether) | Ser(tBu) | ~ 1.5 hr | Effective (< 1 hr) |
| Pbf | Arg(Pbf) | ~ 3 - 4 hr | Effective (1.5 - 2 hr) |
Note: Increasing HCl concentration to 1 N in HFIP can reduce Pbf removal time to under 30 minutes.[1]
Table 3: Overall Performance and Application Notes
| Reagent | Reported Purity & Yield | Advantages | Disadvantages & Limitations | Best Suited For |
| 0.1 N HCl in HFIP | High purity, comparable to TFA.[2][3] | TFA-free (PFAS-free); Volatile, non-corrosive HCl; Chloride counter-ion is often biologically benign.[2] | Slower removal of Pbf group at low HCl concentration; HFIP is expensive; Performance is inhibited by hydrogen-bonding solvents (e.g., DMF).[1] | General synthesis; Peptides for biological assays where trifluoroacetate is undesirable. |
| HCl/FeCl₃ in DMC | High purity and yield reported for model peptides. | PFAS-free; Uses inexpensive reagents; Resulting mixture is water-miscible, simplifying direct purification. | Requires removal of iron post-cleavage (though >99.99% removal is reported); Newer method with less extensive literature.[2] | Green chemistry initiatives; Large-scale synthesis where TFA use is problematic. |
| Modified TMSBr | High yields and purity, comparable to HF cleavage for large (66-residue) peptides. | Effective for difficult sequences and stubborn protecting groups like Arg(Tos); Suppresses sulfonation of Trp. | Highly corrosive and moisture-sensitive; Requires use of TFA in the cocktail and specific scavengers. | Synthesizing large or complex peptides; Peptides containing multiple Arg residues. |
Experimental Protocols
Detailed methodologies are crucial for reproducing results. The following are generalized protocols based on published literature.
Protocol 1: Cleavage with Dilute HCl in Hexafluoroisopropanol (HFIP)
This protocol is adapted from the work of Palladino and Stetsenko.[1][2]
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with Dichloromethane (DCM) (3 x 1 mL) to swell it and remove residual DMF. Dry the resin under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a 0.1 N solution of HCl in HFIP. This can be achieved by diluting a stock solution of HCl in a non-hydrogen bonding solvent into HFIP. For peptides containing Trp, add Triisopropylsilane (TIS) to the cocktail (1% v/v).
-
Cleavage Reaction: Add the freshly prepared HCl/HFIP cocktail to the resin (approx. 2 mL per 100 mg of resin). Agitate the mixture at room temperature. Reaction time can vary from 2 to 4 hours, depending on the most resistant protecting group (e.g., Arg(Pbf)).
-
Peptide Isolation: a. Filter the cleavage mixture into a clean collection tube. b. Wash the resin with a small amount of fresh HFIP or DCM (2 x 0.5 mL) and combine the filtrates. c. Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide. d. Centrifuge the suspension to pellet the peptide. e. Decant the ether and wash the peptide pellet twice with cold diethyl ether. f. Dry the final peptide product under vacuum.
Protocol 2: Cleavage with HCl/FeCl₃ in Dimethyl Carbonate (DMC)
This protocol is based on the BA-LA method reported by Pawlas et al.[2]
-
Resin Preparation: Swell the dried peptide-resin in DMC.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A representative mixture consists of HCl, FeCl₃, water, and thioanisole in DMC. The exact molar ratios are critical and should follow the specific published procedure.
-
Cleavage Reaction: Add the BA-LA cocktail to the resin and agitate at room temperature for the recommended duration (typically 2-4 hours).
-
Work-up and Peptide Isolation: a. Filter the resin and collect the filtrate. b. The filtrate, containing the peptide in a water-miscible solvent, can be diluted with an appropriate aqueous solution for direct loading onto a preparative HPLC column. c. The iron can be removed during the purification process.
Protocol 3: Modified Trimethylsilyl Bromide (TMSBr) Cleavage
This protocol is based on the improved method by Sparrow and Monera.
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by cooling a solution of scavengers (e.g., 0.50 mL EDT, 0.1 mL m-cresol, 1.17 mL thioanisole) in TFA (7.5 mL) to 0°C. Carefully add TMSBr (1.32 mL) to this cooled solution.
-
Cleavage Reaction: Add the peptide-resin (e.g., 200 mg) to the freshly prepared, cold cocktail. Allow the reaction to proceed for 15-30 minutes at 0°C under a blanket of nitrogen.
-
Peptide Isolation: a. Filter the resin and wash twice with fresh, clean TFA. b. Combine the filtrates and precipitate the peptide by adding a 10-fold volume of cold diethyl ether. c. Isolate the peptide via centrifugation, wash with cold ether, and dry under vacuum.
Visualization of Workflows and Mechanisms
To clarify the processes, the following diagrams illustrate the general SPPS workflow and a decision-making model for choosing a cleavage cocktail.
References
Navigating the Post-TFA Landscape: A Comparative Guide to Sustainable Peptide Synthesis
For researchers, scientists, and drug development professionals at the forefront of peptide innovation, the call for greener chemistry is reshaping traditional synthesis paradigms. Trifluoroacetic acid (TFA), a long-standing workhorse for peptide cleavage and deprotection, is now under scrutiny due to its classification as a per- and polyfluoroalkyl substance (PFAS) and its associated environmental concerns.[1][2] This guide provides an objective comparison of emerging, sustainable, and PFAS-free alternatives to TFA, supported by experimental data and detailed protocols to facilitate the transition to more eco-friendly peptide synthesis.
The reliance on TFA in solid-phase peptide synthesis (SPPS) stems from its effectiveness in cleaving peptides from the resin support and removing protecting groups.[2] However, its environmental persistence has catalyzed the search for viable, greener alternatives that do not compromise on peptide yield and purity.[1][2] This guide focuses on the most promising of these alternatives, offering a clear comparison to aid in the selection of the most suitable method for your research needs.
Performance Comparison of TFA-Free Alternatives
The ideal TFA substitute should offer efficient cleavage and deprotection across a range of peptide sequences while minimizing side reactions and environmental impact. Below is a summary of the performance of leading sustainable alternatives compared to the traditional TFA method.
| Cleavage Method | Key Reagents | Typical Yield | Crude Purity | Key Advantages | Potential Challenges |
| Traditional TFA | Trifluoroacetic acid (TFA), Scavengers (e.g., TIS, EDT, Phenol) | High | High | Well-established, effective for a wide range of peptides. | PFAS-based, environmental persistence, hazardous waste.[1][2] |
| MSA/Formic Acid | Methanesulfonic acid (MSA), Formic acid (FA), Triisopropylsilane (TIS) | Quantitative, often superior to TFA[1] | High (>95% in many cases)[3] | PFAS-free, significant reduction in strong acid use, MSA is biodegradable.[1][4] | Potential for formylation of Ser, Thr, Trp, and Tyr residues (removable with NH4OH).[1] |
| Brønsted/Lewis Acid | Hydrochloric acid (HCl), Iron(III) chloride (FeCl3) in DMC or MeCN | High | High | PFAS-free, utilizes common and inexpensive reagents.[5] | Requires removal of metal ions post-cleavage.[5] |
| Dilute HCl in Fluoroalcohol | Hydrochloric acid (HCl) in Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) | High (>90% in some cases)[6] | High (>90% in some cases)[6] | TFA-free, rapid and clean cleavage for many protecting groups and linkers.[7] | Utilizes fluorinated solvents which may have environmental concerns. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of new techniques. Below are summarized protocols for the leading TFA-free alternatives.
Methanesulfonic Acid/Formic Acid (MSA/FA) Cleavage
This protocol has been successfully applied to the final deprotection of several biologically important peptides.[1]
-
Resin Preparation: Following solid-phase synthesis, the peptide-resin is washed and dried.
-
Cleavage Cocktail Preparation: A solution of 2% methanesulfonic acid (MSA) and 2.5% triisopropylsilane (TIS) in formic acid (FA) (v/v/v) is prepared.[1]
-
Cleavage Reaction: The peptide-resin is treated with the MSA/FA cleavage cocktail and gently agitated for 2-3 hours at room temperature.[1]
-
Peptide Precipitation: The cleaved peptide is precipitated from the solution using cold diethyl ether.[8]
-
Washing and Drying: The precipitated peptide is washed multiple times with cold diethyl ether to remove scavengers and residual reagents and then dried.[8]
-
Deformylation (if necessary): For peptides containing Ser, Thr, Trp, or Tyr, a post-cleavage treatment with 0.5 M NH4OH may be required to remove formyl groups.[1]
Brønsted Acid/Lewis Acid (HCl/FeCl3) Cleavage
This method offers a viable TFA-free alternative using readily available reagents.[5]
-
Resin Preparation: The synthesized peptide-resin is washed and dried.
-
Cleavage Cocktail Preparation: A solution of hydrochloric acid (HCl) and iron(III) chloride (FeCl3) is prepared in a water-miscible solvent such as dimethyl carbonate (DMC) or acetonitrile (MeCN).[5]
-
Cleavage Reaction: The peptide-resin is incubated with the HCl/FeCl3 solution until cleavage is complete.
-
Work-up: The cleavage mixture is diluted with an aqueous solution to facilitate direct purification.[5]
-
Purification and Iron Removal: The crude peptide is purified, with specific steps to ensure the removal of iron ions to greater than 99.99%.[5]
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the general workflow for TFA-free peptide cleavage and deprotection.
Logical Relationships of Cleavage Reagents
The choice of a sustainable cleavage method involves considering the trade-offs between different reagents and their environmental and chemical properties.
Mitigating Side Reactions
A critical aspect of any cleavage protocol is the management of side reactions. While TFA cleavage is known to cause side reactions such as the alkylation of tryptophan residues,[9] TFA-free methods also present their own challenges. For instance, the MSA/FA method can lead to formylation of certain amino acid residues.[1] However, this is often reversible with a simple post-cleavage treatment.[1] The HCl/FeCl3 method necessitates the removal of iron from the final peptide product.[5] Careful selection of scavengers and optimization of cleavage conditions remain paramount for achieving high purity, regardless of the acid used.
Conclusion
The transition away from TFA in peptide synthesis is a significant step towards a more sustainable future for pharmaceutical and biochemical research. The alternatives presented in this guide, particularly the methanesulfonic acid/formic acid and Brønsted/Lewis acid methodologies, offer promising and effective solutions for the final cleavage and deprotection steps. By providing robust performance with a significantly improved environmental profile, these methods empower researchers to continue their vital work while minimizing their ecological footprint. As the field continues to evolve, the adoption of such green chemistry principles will be integral to the future of peptide science.
References
- 1. Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Brønsted Acid-Lewis Acid (BA-LA) Induced Final Deprotection/Peptide Resin Cleavage in Fmoc/ t- Bu Solid-Phase Peptide Synthesis: HCl/FeCl3 and AcOH/FeCl3 as Viable PFAS-Free Alternatives for TFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8022181B2 - Composition and method for the release of protected peptides from a resin - Google Patents [patents.google.com]
- 7. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of the Trifluoroacetyl (TFA) Protecting Group
In the realm of organic synthesis, particularly in the fields of peptide chemistry and drug development, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high yield and specificity. The trifluoroacetyl (TFA) group, as a protecting moiety for amines, offers a unique stability profile that makes it a valuable tool in a chemist's arsenal. This guide provides an objective comparison of the trifluoroacetyl group's stability against other common amine protecting groups—namely Boc, Cbz, and Fmoc—supported by available data and detailed experimental protocols.
Orthogonal Stability: A Comparative Overview
The utility of a protecting group is largely defined by its stability under a range of chemical conditions and the specific reagents required for its removal. This allows for "orthogonal" strategies, where one protecting group can be removed selectively in the presence of others. The trifluoroacetyl group is primarily characterized by its high stability in acidic conditions and its lability to basic conditions.
Data Presentation: Stability under Various Conditions
The following tables summarize the stability of the trifluoroacetyl (TFA) group in comparison to tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups under different chemical environments. While direct side-by-side quantitative kinetic data under identical conditions is not always available in the literature, this compilation provides a qualitative and semi-quantitative comparison based on established chemical principles and reported experimental observations.
Table 1: Comparative Stability of Amine Protecting Groups
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Hydrogenolysis (H₂, Pd/C) |
| Trifluoroacetyl (TFA) | Stable | Labile | Stable |
| Boc | Labile[1] | Stable[1] | Stable |
| Cbz | Stable (mild acid), Labile (strong acid)[1] | Stable[1] | Labile[1] |
| Fmoc | Stable[1] | Labile[1] | Generally Stable (can be cleaved under some conditions) |
Table 2: Deprotection Conditions for Common Amine Protecting Groups
| Protecting Group | Reagent | Typical Conditions |
| Trifluoroacetyl (TFA) | Aqueous Base (e.g., NaOH, K₂CO₃) | MeOH/H₂O, Room Temperature |
| Boc | Strong Acid (e.g., TFA) | 25-50% TFA in CH₂Cl₂, 0.5-2 h, Room Temp.[1] |
| Cbz | H₂ with Catalyst | H₂, Pd/C, EtOH or MeOH, Room Temp. |
| Fmoc | Amine Base (e.g., Piperidine) | 20% Piperidine in DMF, <30 min, Room Temp. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of protecting group strategies. The following are representative experimental protocols for the protection of an amine with a trifluoroacetyl group and its subsequent deprotection.
Protocol 1: N-Trifluoroacetylation of an Amine
This protocol describes the protection of a primary or secondary amine using trifluoroacetic acid and an activating agent.
Reagents:
-
Primary or secondary amine
-
Trifluoroacetic acid (CF₃COOH)
-
Triphosgene or Trichloromethylchloroformate
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of trifluoroacetic acid in the anhydrous solvent.
-
To the trifluoroacetic acid solution, add the activating agent (e.g., triphosgene) and triethylamine at 0 °C.
-
Slowly add the activated trifluoroacetic acid solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Deprotection of an N-Trifluoroacetyl Amine via Basic Hydrolysis
This protocol outlines the removal of the trifluoroacetyl group under mild basic conditions.
Reagents:
-
N-trifluoroacetyl protected amine
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve the N-trifluoroacetyl protected amine in a mixture of methanol and water.
-
Add a stoichiometric excess of the base (e.g., 1.5-2 equivalents of K₂CO₃).
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate. Monitor the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.
Mandatory Visualization
The following diagrams illustrate the logical relationships in selecting an amine protecting group based on its stability profile.
Caption: Decision tree for selecting an amine protecting group.
Caption: Orthogonal deprotection workflow example.
References
The Hidden Variable: How Residual Trifluoroacetic Acid (TFA) Impacts Peptide Bioactivity
For researchers, scientists, and drug development professionals, the presence of residual trifluoroacetic acid (TFA) in synthetic peptides can be a significant, yet often overlooked, confounding factor in biological assays. TFA, a strong acid utilized during peptide synthesis and purification, can remain as a counter-ion to positively charged residues in the final peptide product. This guide provides a comprehensive comparison of the biological activity of peptides containing residual TFA versus those where it has been removed, supported by experimental data and detailed protocols.
Quantitative Comparison of Peptide Biological Activity: The Impact of TFA Counter-Ions
The presence of TFA as a counter-ion can significantly inhibit the biological activity of peptides, particularly in cell-based assays. A study by Cornish et al. demonstrated this effect on the proliferation of osteoblasts treated with amylin and calcitonin. The data clearly shows that the TFA salt of these peptides is less effective at stimulating cell proliferation compared to the hydrochloride (HCl) salt.
| Peptide | Counter-Ion | Concentration (nM) | Cell Proliferation (% of Control) | Reference |
| Amylin | TFA | 10 | ~100% | [3] |
| HCl | 10 | ~120% | [3] | |
| Amylin-(1-8) | TFA | 10 | ~100% | [3] |
| HCl | 10 | ~115% | [3] | |
| Rat Calcitonin | TFA | 1 | ~100% | [3] |
| HCl | 1 | ~110% | [3] | |
| Data is estimated from graphical representations in the source publication and indicates a significant increase in cell proliferation compared to the control. |
Experimental Protocols
To ensure accurate and reproducible results in biological assays, the removal of residual TFA is crucial. Below are detailed protocols for TFA removal and for a common assay used to assess the biological activity of peptides on cell proliferation.
Protocol for TFA Removal: HCl Salt Exchange via Lyophilization
This protocol describes the process of exchanging TFA counter-ions for chloride ions, which are generally more biocompatible.[4]
-
Dissolution: Dissolve the peptide-TFA salt in a 100 mM hydrochloric acid (HCl) solution.
-
Incubation: Allow the solution to stand at room temperature for approximately 1 minute to facilitate the ion exchange.
-
Freezing: Rapidly freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample until all the solvent is removed.
-
Repetition: For complete removal of TFA, this process should be repeated at least two to three times.
-
Final Preparation: After the final lyophilization, the peptide hydrochloride salt is ready to be dissolved in the appropriate buffer for your biological assay.
Protocol for Assessing Cell Proliferation: Thymidine Incorporation Assay
This assay measures the proliferation of cells by quantifying the incorporation of a radiolabeled nucleoside, [³H]thymidine, into newly synthesized DNA.[2][5]
-
Cell Seeding: Plate cells (e.g., osteoblasts) in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Prepare solutions of the peptide (both TFA and HCl salts) at various concentrations in the appropriate cell culture medium.
-
Incubation: Add the peptide solutions to the cells and incubate for the desired period (e.g., 24-48 hours).
-
Radiolabeling: Add [³H]thymidine to each well and incubate for a further 4-24 hours to allow for its incorporation into the DNA of proliferating cells.
-
Harvesting: Harvest the cells onto a glass fiber filter mat to capture the DNA.
-
Scintillation Counting: Place the filter mat in a scintillation counter to measure the amount of incorporated radioactivity.
-
Data Analysis: The level of radioactivity is proportional to the rate of cell proliferation. Compare the results from cells treated with the TFA-salt peptide to those treated with the HCl-salt peptide and the untreated control.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the potential sites of TFA interference and the experimental approach to mitigating it, the following diagrams are provided.
Caption: Ghrelin signaling pathway, a potential site of TFA interference.
Caption: Workflow for comparing TFA and HCl peptide salt bioactivity.
Conclusion
The experimental evidence strongly indicates that residual TFA in synthetic peptides can significantly alter their biological activity, leading to inaccurate experimental outcomes. For researchers in drug discovery and development, it is imperative to consider the potential impact of TFA and to employ appropriate removal techniques to ensure the validity of their findings. The use of alternative, more biocompatible salt forms, such as hydrochloride or acetate, is highly recommended for all in vitro and in vivo studies to obtain a true measure of a peptide's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Distinct profiles of functional discrimination among G proteins determine the actions of G protein–coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
A Researcher's Guide to Peptide Cleavage: Maximizing Purity for HPLC Analysis
The final cleavage step in solid-phase peptide synthesis (SPPS) is a critical determinant of crude peptide purity and significantly impacts the subsequent ease and success of HPLC analysis and purification. The composition of the trifluoroacetic acid (TFA) cleavage cocktail, particularly the choice of scavengers, dictates the prevalence of side-reactions and the generation of impurities that can complicate chromatographic separation.
This guide provides a comparative analysis of two common TFA cleavage strategies, highlighting how the inclusion of a standard scavenger cocktail versus a minimalist approach affects the final purity of a synthetic peptide as determined by reverse-phase high-performance liquid chromatography (RP-HPLC). While the specific term "TFA-Gly-OH" does not correspond to a standard reagent, this guide interprets the query's intent by comparing a robust, well-established cleavage method with a less optimized one to illustrate the underlying chemical principles.
Comparative Analysis of Cleavage Cocktails
The primary role of a cleavage cocktail is to simultaneously remove the peptide from its solid support and cleave all side-chain protecting groups. This process, driven by the strong acid TFA, liberates reactive carbocations from the protecting groups. Without nucleophilic scavengers to trap them, these carbocations can modify sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to a heterogeneous mixture of products that are difficult to separate by HPLC.[1][2]
To demonstrate the impact of cocktail composition, we compare two methods:
-
Method A: Standard Scavenger Cocktail: A general-purpose and highly effective mixture designed to minimize common side reactions.[1][3]
-
Method B: Minimalist Cocktail (TFA/Water): A less protective mixture that relies solely on water as a scavenger. This approach is only suitable for peptides lacking sensitive residues.[4]
Quantitative Data Summary
The following table summarizes the expected outcomes on crude peptide purity for a model peptide containing a sensitive Tryptophan residue when subjected to the two different cleavage cocktails. The data is representative of typical results observed in peptide synthesis.
| Performance Metric | Method A: Standard Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) | Method B: Minimalist Cocktail (95% TFA / 5% H₂O) |
| Crude Purity (%) | ~85-95% | ~60-70% |
| Major Impurity | Deletion sequences, Truncations | Trp alkylation products, Oxidized Met |
| HPLC Peak Profile | Sharp main product peak, good resolution | Broader main peak, multiple side-product peaks |
| Suitability | General purpose, essential for peptides with Trp, Met, Cys, Tyr.[1] | Peptides without sensitive residues only.[4] |
Note: Data is illustrative. Actual purity depends heavily on the peptide sequence and synthesis efficiency.
A study synthesizing oxytocin, a peptide containing Cysteine, demonstrated this principle clearly. When cleaved with a cocktail containing reducing agents (EDT) and scavengers (TIS, water), the crude product showed a purity of >85%.[5] In contrast, when the same peptide was cleaved using a minimalist cocktail of only TFA, TIS, and water, the result was a complex mixture where the desired product was only a minor component.[5] This highlights that leaving out the appropriate scavenger can lead to significant oxidation and other side reactions, complicating purification.[5]
Experimental Protocols
Protocol 1: Peptide Cleavage
This protocol outlines the final cleavage and deprotection step for a peptide synthesized on a resin support using the Fmoc/tBu strategy.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (prepare fresh in a fume hood)
-
Method A: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v)
-
Method B: 95% TFA, 5% Water (v/v)
-
-
Ice-cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or Argon gas stream
Procedure:
-
Place the dried peptide-resin (e.g., 50-100 mg) into a reaction vessel.
-
Add the freshly prepared cleavage cocktail (Method A or B) to the resin (approx. 5-10 mL per 0.5 g of resin).[6]
-
Agitate the mixture at room temperature for 2-3 hours. Reaction times may be extended for peptides containing multiple Arginine residues.[6][7]
-
Filter the resin to separate the cleavage solution containing the peptide.
-
Transfer the filtrate to a centrifuge tube.
-
Precipitate the crude peptide by adding 9-10 volumes of ice-cold diethyl ether.[8] A white precipitate should form.
-
Centrifuge the mixture for 5 minutes at ~3300 rpm to pellet the peptide.[8]
-
Decant the ether. Wash the pellet by resuspending in fresh cold ether and repeating the centrifugation. Perform this wash step 3-4 times to remove residual TFA and scavengers.[8]
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The resulting dry product is ready for HPLC analysis.[8]
Protocol 2: Analytical RP-HPLC
This protocol describes the analysis of the crude peptide to determine its purity.
Materials & Equipment:
-
HPLC system with a UV detector and gradient pump.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[8][10]
-
Crude peptide sample, dissolved in Mobile Phase A (~1 mg/mL).[8]
Procedure:
-
Equilibrate the C18 column with Mobile Phase A.
-
Filter the dissolved peptide sample through a 0.22 µm or 0.45 µm syringe filter.[10]
-
Inject 10-20 µL of the sample onto the column.
-
Run a linear gradient to separate the peptide and impurities. A typical gradient for general analysis is 0% to 60% Mobile Phase B over 20-30 minutes.[8]
-
Monitor the column eluent using the UV detector at 210-220 nm, which corresponds to the absorbance of the peptide bond.[11]
-
Calculate the crude purity by integrating the peak areas. Purity is expressed as the area of the main product peak divided by the total area of all peaks in the chromatogram.[8]
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the process, from synthesis to analysis, highlighting the critical cleavage step where different methodologies are applied.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. hplc.eu [hplc.eu]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
Safety Operating Guide
Proper Disposal of TFA-Gly-OH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of TFA-Gly-OH (N-(Trifluoroacetyl)glycine), a derivative of the amino acid glycine.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential hazards. The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Waste Classification and Segregation
Proper disposal begins with the correct classification and segregation of waste. Due to its trifluoroacetic acid component, this compound waste is considered hazardous waste . It is crucial to adhere to the following segregation practices:
-
Do not dispose of this compound down the drain. This can lead to environmental contamination and damage to plumbing infrastructure.
-
Segregate this compound waste from other laboratory waste streams at the point of generation.
-
Avoid mixing this compound waste with incompatible materials.
| Incompatible Material Classes | Examples |
| Strong Bases | Sodium hydroxide, potassium hydroxide |
| Strong Oxidizers | Peroxides, nitrates, permanganates |
| Metals | Aluminum, magnesium (especially in powder form) |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound.
1. Waste Collection and Containerization:
- Collect all solid this compound waste, including unused or expired product and contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are suitable.
- For liquid waste containing this compound (e.g., reaction mixtures, solutions), use a separate, clearly labeled, and sealed container.
- Ensure all waste containers are in good condition and have a secure, tight-fitting lid to prevent spills and the release of vapors.
2. Labeling:
- Clearly label all this compound waste containers with the words "HAZARDOUS WASTE ".
- The label must include the full chemical name: "This compound " or "N-(Trifluoroacetyl)glycine ".
- Indicate the primary hazards: Corrosive (due to TFA component), Irritant .
- Include the date when the waste was first added to the container.
3. Storage:
- Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
- The storage area should have secondary containment to control any potential leaks or spills.
- Ensure the storage area is away from direct sunlight, heat sources, and incompatible materials.
4. Institutional Waste Pickup:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
- Follow all institutional procedures for waste pickup, including any specific forms or documentation required.
- Do not attempt to transport hazardous waste off-site yourself.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spills (small quantity in a fume hood):
-
Alert personnel in the immediate area.
-
Ensure the fume hood is functioning correctly.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills (outside of a fume hood or a large quantity):
-
Evacuate the area immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if necessary.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Decontamination of Labware
Reusable glassware and equipment that have come into contact with this compound must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the labware with a suitable organic solvent (e.g., ethanol or acetone) to remove residual this compound. Collect this solvent rinse as hazardous liquid waste.
-
Washing: Wash the rinsed labware with a laboratory detergent and warm water.
-
Final Rinse: Thoroughly rinse the labware with deionized water.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
Essential Safety and Logistical Information for Handling TFA-Gly-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like N-(Trifluoroacetyl)glycine (TFA-Gly-OH). This document provides crucial, immediate safety protocols and logistical plans for the operational use and disposal of this compound, establishing a foundation of trust and value beyond the product itself.
This compound is a glycine derivative utilized in peptide synthesis.[1][2][3] It is a white, solid powder.[] While related to the highly corrosive liquid Trifluoroacetic Acid (TFA), this compound possesses a distinct hazard profile as an irritant.[5]
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate these risks.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves.[6] | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[6][7] | To protect against eye irritation from dust particles. |
| Skin and Body | Laboratory coat, long pants, and closed-toed shoes.[6] | To minimize exposed skin and prevent accidental contact. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust is generated.[7] | To avoid inhalation of airborne particles and prevent respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the necessary steps from preparation to cleanup.
References
- 1. This compound | 383-70-0 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 5. N-(trifluoroacetyl)aminoacetic acid | C4H4F3NO3 | CID 136227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
